Product packaging for Moracin M(Cat. No.:CAS No. 56317-21-6)

Moracin M

Cat. No.: B158225
CAS No.: 56317-21-6
M. Wt: 242.23 g/mol
InChI Key: LHPRYOJTASOZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Moracin M is a member of benzofurans.
This compound has been reported in Morus lhou, Morus cathayana, and other organisms with data available.
has been isolated from Morus alba L.;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O4 B158225 Moracin M CAS No. 56317-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-10-2-1-8-5-13(18-14(8)7-10)9-3-11(16)6-12(17)4-9/h1-7,15-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPRYOJTASOZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204861
Record name Veraphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moracin M
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56317-21-6
Record name Moracin M
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56317-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veraphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veraphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERAPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9FI83128D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moracin M
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

275 °C
Record name Moracin M
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isolating Moracin M from Morus alba: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of Moracin M, a bioactive 2-arylbenzofuran derivative found in Morus alba (white mulberry). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols derived from published scientific literature. The guide includes quantitative data on extraction and fractionation, detailed chromatographic purification methods, and characterization data for this compound. Additionally, it visualizes the experimental workflow and a key signaling pathway associated with this compound's biological activity using the DOT language for Graphviz. This guide serves as a practical resource for the efficient isolation and further investigation of this promising natural product.

Introduction

Morus alba L., commonly known as white mulberry, has a long history of use in traditional medicine, particularly in Asian countries.[1][2][3] Various parts of the plant, including the root bark, twigs, and leaves, are rich in a diverse array of bioactive compounds, such as flavonoids, alkaloids, and stilbenoids.[4][5][6] Among these, the 2-arylbenzofuran derivative this compound has garnered significant scientific interest due to its potential pharmacological activities.[7]

This compound has been reported to exhibit several biological effects, including the inhibition of phosphodiesterase-4, α-glucosidase, and the formation of advanced glycation end products (AGEs).[7][8] Recent studies have also elucidated its role in promoting skeletal muscle cell proliferation through the PI3K-Akt-mTOR signaling pathway.[6][9][10][11] These findings underscore the potential of this compound as a lead compound in drug discovery programs targeting a range of therapeutic areas.

This guide aims to provide a consolidated and detailed protocol for the isolation of this compound from Morus alba, compiled from various scientific studies. It presents a step-by-step methodology, from the initial extraction to the final purification and characterization, supported by quantitative data and visual diagrams to facilitate understanding and replication of the process.

Experimental Protocols

The isolation of this compound from Morus alba typically involves a multi-step process encompassing extraction, solvent partitioning, and a series of chromatographic separations. The following protocols are synthesized from established methodologies.[4][8][12][13][14]

Plant Material and Extraction
  • Plant Material Preparation: Dried twigs, leaves, or root bark of Morus alba are used as the starting material. The plant material should be coarsely powdered to increase the surface area for efficient extraction.[12][14]

  • Solvent Extraction:

    • Methanol or Ethanol Extraction: The powdered plant material (e.g., 10 kg of dried leaves or 2.0 kg of dried twigs) is extracted with 70-80% aqueous methanol or ethanol.[4][12] This can be performed using methods such as ultrasonication for an extended period (e.g., 12 hours) or reflux extraction.[4][13]

    • Solvent Removal: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[12]

Solvent Partitioning (Fractionation)

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Defatting: The crude extract is suspended in an aqueous solution (e.g., 70% aqueous methanol) and washed with a nonpolar solvent like n-hexane to remove lipids and pigments.[4][12]

  • Successive Solvent Partitioning: The defatted aqueous layer is then sequentially partitioned with solvents of increasing polarity, such as diethyl ether (Et₂O) or chloroform (CHCl₃), followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).[4][12] this compound, being moderately polar, is typically enriched in the ethyl acetate fraction.[8]

Chromatographic Purification

The bioactive fraction (typically the ethyl acetate fraction) is further purified using a combination of chromatographic techniques.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, commonly a mixture of chloroform and methanol (e.g., 3:1 v/v) or n-hexane, ethyl acetate, and methanol.[8][12] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are often further purified on a Sephadex LH-20 column, using methanol as the mobile phase.[8] This step is effective for separating compounds based on their molecular size and for removing smaller impurities.

  • Reversed-Phase Chromatography (ODS-A or HPLC): Final purification is typically achieved using reversed-phase chromatography. This can be done using an ODS-A column with a gradient of aqueous methanol or ethanol.[4] For high purity, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is employed, often with a mobile phase consisting of a gradient of water (with a small percentage of acid like phosphoric acid) and acetonitrile.[4]

Quantitative Data

The following tables summarize quantitative data from various studies on the extraction and fractionation of bioactive compounds from Morus alba, including those that isolated this compound.

Table 1: Solvent Fractionation Yields from Morus alba Leaves

Starting MaterialCrude Extract YieldFractionYield from Crude ExtractReference
10 kg UVC-irradiated dried leaves1.8 kg (18%)Diethyl Ether203.4 g (11.3%)[4]
Ethyl Acetate122.8 g (6.8%)[4]
n-Butanol535.1 g (29.7%)[4]

Table 2: Solvent Fractionation Yields from Morus alba Twigs

Starting MaterialCrude Extract YieldFractionYield from Crude ExtractReference
2.0 kg dried twigs80.2 g (4.01%)Methylene ChlorideNot specified[12]
Ethyl Acetate9.07 g (11.3%)[12]
n-ButanolNot specified[12]

Table 3: Characterization Data for this compound

PropertyValueReference
Molecular Formula C₁₄H₁₀O₄[7][15]
Molar Mass 242.23 g/mol [7][15]
Appearance Solid[15]
Melting Point 275 °C[15]
¹H NMR Data Refer to spectroscopic data in cited literature[16]
¹³C NMR Data Refer to spectroscopic data in cited literature[16]
Mass Spectrometry (m/z) [M-H]⁻ at 241.0504[15]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Morus alba.

G Figure 1: Experimental Workflow for this compound Isolation cluster_start Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization A Morus alba (Twigs, Leaves, or Root Bark) B Drying and Powdering A->B C Solvent Extraction (Methanol or Ethanol) B->C D Crude Extract C->D E Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) D->E F Ethyl Acetate Fraction E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Column Chromatography G->H I Reversed-Phase HPLC H->I J Pure this compound I->J K Spectroscopic Analysis (NMR, MS) J->K

Figure 1: Experimental Workflow for this compound Isolation
PI3K-Akt-mTOR Signaling Pathway

This compound has been shown to induce skeletal muscle cell proliferation via the PI3K-Akt-mTOR signaling pathway.[6][9][10][11] The diagram below outlines this key signaling cascade.

G Figure 2: PI3K-Akt-mTOR Signaling Pathway Moracin_M This compound Receptor Growth Factor Receptor Moracin_M->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates Myogenin Myogenin p70S6K->Myogenin Increases Expression MyoD MyoD p70S6K->MyoD Increases Expression Proliferation Skeletal Muscle Cell Proliferation Myogenin->Proliferation MyoD->Proliferation

References

Moracin M: A Technical Guide on its Traditional Use and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M is a naturally occurring 2-arylbenzofuran, a class of phenolic compounds predominantly isolated from the root bark of Morus alba L. (white mulberry).[1][2] Plants of the Morus genus have a long history in traditional medicine, particularly in North-East Asia, where they have been used to treat a variety of ailments, including inflammatory conditions like bronchitis.[3] this compound, as a key constituent, has garnered significant scientific attention for its broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, anticancer, and hypoglycemic properties.[4][5] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and molecular signaling pathways associated with this compound, positioning it as a promising candidate for modern drug development.

Pharmacological Activities and Quantitative Data

The therapeutic potential of this compound is supported by a growing body of evidence demonstrating its efficacy in various biological assays. This section summarizes the key quantitative data associated with its primary pharmacological activities.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammation cascade.[2][6][7] Its inhibitory action extends to key inflammatory mediators and cytokines.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Target Assay System IC50 Value / Effect Reference
PDE4D2 Enzyme Inhibition Assay 2.9 µM [2][6][7]
PDE4B2 Enzyme Inhibition Assay 4.5 µM [2][6][7]
PDE5A1 Enzyme Inhibition Assay >40 µM [6][7]
PDE9A2 Enzyme Inhibition Assay >100 µM [6][7]
Interleukin-6 (IL-6) IL-1β-treated A549 cells 8.1 µM [1][7]

| Nitric Oxide (NO) | LPS-treated MH-S cells | 65.7 µM |[7] |

In Vivo Anti-inflammatory Efficacy

Animal models have confirmed the potent anti-inflammatory properties of this compound, particularly in airway inflammation.

Table 2: In Vivo Anti-inflammatory Efficacy of this compound

Model Species Administration Dosage Key Findings Reference
LPS-induced Acute Lung Injury Mice Oral 20-60 mg/kg Comparable inhibitory action to dexamethasone (30 mg/kg); significantly reduced inflammatory cell infiltration. [1][7]

| LPS-induced Lung Inflammation | Mice | Oral | 20-60 mg/kg | Showed significant inhibitory action against lung inflammation. |[8] |

Anticancer Activity

This compound has demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Table 3: In Vitro Anticancer Activity of this compound

Cell Line Cancer Type Concentration Result Reference
MCF7 Breast Cancer 200 µg/mL 16.09% cell survival [9]

| 3T3 | Mouse Fibroblast | 200 µg/mL | 21.6% cell survival |[9] |

Other Biological Activities
  • Hypoglycemic Effects: this compound contributes to the hypoglycemic activity of Morus alba by inhibiting α-glucosidase.[3][5] It also induces the phosphorylation of PI3K and Akt in C2C12 cells, key regulators in the insulin signaling pathway.[10]

  • Skeletal Muscle Proliferation: In C2C12 myoblasts, this compound (at 57% concentration, p < 0.05) significantly increases cell proliferation through the PI3K-Akt-mTOR signaling pathway.[11][12]

  • Hair Growth Promotion: this compound enhances the proliferation of human dermal papilla cells and promotes angiogenesis, primarily by activating the Wnt/β-catenin signaling pathway.[13]

  • Antioxidant Activity: As a phenolic compound, this compound possesses antioxidant properties, enabling it to scavenge free radicals.[14][15] Theoretical studies suggest its effectiveness against hydroxyl (HO˙) and hydroperoxyl (HOO˙) radicals.[15]

Molecular Mechanisms and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory action of this compound is multifactorial. It directly inhibits PDE4, which increases intracellular cAMP levels. Furthermore, it interrupts pro-inflammatory cascades by targeting critical transcription factors and kinases. In lipopolysaccharide (LPS)-treated nucleus pulposus cells, this compound inhibits the phosphorylation of PI3K and Akt, which promotes autophagy and reduces the production of inflammatory mediators.[16] In lung inflammation models, it has been shown to interfere with the activation of the JNK/c-Jun and NF-κB pathways.[1]

moracin_m_inflammation cluster_0 NF-κB & JNK/c-Jun Pathways cluster_1 PI3K/Akt/mTOR Pathway cluster_2 PDE4 Inhibition stimulus Inflammatory Stimuli (e.g., LPS, IL-1β) node_jnk JNK stimulus->node_jnk node_nfkb_path NF-κB Pathway Activation stimulus->node_nfkb_path node_pi3k node_pi3k stimulus->node_pi3k PI3K moracin This compound moracin->node_jnk moracin->node_nfkb_path moracin->node_pi3k node_akt node_akt moracin->node_akt pde4 PDE4 moracin->pde4 pathway_node pathway_node inhibited_node inhibited_node outcome_node outcome_node inhibited_node->outcome_node ↓ Inflammation node_cjun node_cjun node_jnk->node_cjun c-Jun node_nfkb_path->inhibited_node Pro-inflammatory Gene Expression (IL-6, iNOS) node_cjun->inhibited_node Pro-inflammatory Gene Expression (IL-6, iNOS) node_pi3k->node_akt Akt node_mtor node_mtor node_akt->node_mtor mTOR outcome_node_inflam outcome_node_inflam node_mtor->outcome_node_inflam Inflammatory Mediator Production camp ↑ cAMP pde4->camp pka PKA Activation camp->pka creb CREB Phosphorylation pka->creb anti_inflam Anti-inflammatory Effects creb->anti_inflam

Caption: this compound's anti-inflammatory mechanisms.

Skeletal Muscle Proliferation

This compound promotes the proliferation of skeletal muscle cells by activating the PI3K-Akt-mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of PI3K leads to the phosphorylation of Akt, which in turn activates mTOR, stimulating the expression of myogenic proteins like MyoD and myogenin.[10][11][12]

moracin_m_muscle moracin This compound pi3k pi3k moracin->pi3k PI3K moracin->pi3k pathway_node pathway_node protein_node protein_node outcome_node outcome_node akt akt pi3k->akt Akt pi3k->akt mtor mtor akt->mtor mTOR akt->mtor proteins proteins mtor->proteins ↑ MyoD, Myogenin mtor->proteins outcome outcome proteins->outcome Skeletal Muscle Cell Proliferation proteins->outcome

Caption: this compound's role in skeletal muscle proliferation.

Hair Growth Promotion

The regenerative effect of this compound on hair is mediated by the Wnt/β-catenin pathway. This compound enhances the phosphorylation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to upregulate genes responsible for cell proliferation and angiogenesis, such as VEGF, FGF2, and KGF.[13]

moracin_m_hair moracin This compound gsk3b gsk3b moracin->gsk3b GSK-3β moracin->gsk3b pathway_node pathway_node tf_node tf_node outcome_node outcome_node b_catenin b_catenin gsk3b->b_catenin ↑ β-catenin (stable) gsk3b->b_catenin nucleus nucleus b_catenin->nucleus Nuclear Translocation b_catenin->nucleus tcf_lef tcf_lef nucleus->tcf_lef ↑ TCF/LEF, AXIN2 nucleus->tcf_lef growth_factors growth_factors tcf_lef->growth_factors ↑ VEGF, FGF2, KGF tcf_lef->growth_factors outcome outcome growth_factors->outcome Angiogenesis & Hair Regeneration growth_factors->outcome

Caption: this compound's activation of the Wnt/β-catenin pathway.

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation and Purification

This compound is naturally isolated from the root barks of Morus alba.[1]

  • Extraction: The dried and powdered root bark is subjected to hot solvent extraction, often sequentially with solvents of increasing polarity (e.g., petroleum ether, chloroform, and methanol).[9]

  • Fractionation: The crude extract (typically the methanolic extract) is fractionated using techniques like solvent partitioning (e.g., with ethyl acetate).[17]

  • Chromatographic Purification: The active fraction is further purified using various column chromatography techniques. Polyamide column chromatography is frequently employed, separating compounds based on hydrogen bonding.[18] This is often followed by Reverse-Phase Medium Pressure Liquid Chromatography (RP-MPLC) and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[17]

  • Structure Elucidation: The final structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[9][17]

Chemical Synthesis

A revised synthetic route for this compound has been established to improve yields.[8][18]

  • Coupling and Cyclization: A readily available phosphonium salt is coupled with a commercially available benzoic acid. This is followed by a one-pot cyclization reaction to generate a benzofuran intermediate. This step has reported yields of around 62%.[8][18]

  • Hydrolysis: An acetyl group on the benzofuran intermediate is removed via hydrolysis with a base like potassium hydroxide (KOH), typically with a high yield (e.g., 98%).[8]

  • Hydrogenolysis: The final step involves the removal of benzyl protecting groups via palladium-catalyzed (Pd/C) hydrogenolysis under a hydrogen atmosphere to afford pure this compound, with yields reported around 90%.[8]

Caption: Simplified workflow for the chemical synthesis of this compound.

In Vitro Anti-inflammatory Assays
  • IL-6 Production Inhibition Assay: [1]

    • Cell Culture: Human lung epithelial cells (A549) are seeded in 96-well plates and cultured to confluence.

    • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 30, 60 µM) for 2 hours.[7]

    • Stimulation: Inflammation is induced by adding IL-1β to the culture medium.

    • Quantification: After a set incubation period (e.g., 4 hours), the concentration of IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

  • Nitric Oxide (NO) Production Inhibition Assay: [1]

    • Cell Culture: Murine alveolar macrophages (MH-S) are seeded in 96-well plates.

    • Treatment: Cells are treated with this compound and stimulated with lipopolysaccharide (LPS).

    • Quantification: After 24 hours, the amount of nitrite (a stable metabolite of NO) in the supernatant is quantified using the Griess reagent. The results are used to determine the inhibition of iNOS-catalyzed NO production.

In Vivo Anti-inflammatory Assay (LPS-induced Acute Lung Injury)[1]
  • Animal Model: Male ICR mice are used for the study.

  • Treatment: this compound (20-60 mg/kg) or a vehicle control is administered orally.

  • Induction of Injury: After a set time (e.g., 1 hour), mice are anesthetized, and LPS is administered intranasally to induce lung inflammation.

  • Sample Collection: After 24 hours, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.

  • Analysis: The total and differential cell counts (neutrophils, macrophages) in the BALF are determined. Lung tissues may also be collected for histological analysis to assess inflammatory cell infiltration and alveolar wall thickness.[7]

Conclusion

This compound, a key bioactive compound from the traditionally used Morus alba, demonstrates a remarkable range of pharmacological activities substantiated by robust scientific evidence. Its potent anti-inflammatory effects, mediated through multiple signaling pathways including PDE4, NF-κB, and JNK, make it a strong candidate for treating inflammatory disorders, especially those affecting the airways. Furthermore, its emerging roles in promoting muscle and hair growth, along with its anticancer and antioxidant properties, highlight its pleiotropic therapeutic potential. The availability of established isolation and synthesis protocols provides a solid foundation for further preclinical and clinical development. For drug development professionals, this compound represents a valuable natural scaffold that warrants further investigation for creating novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Moracin M Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin M, a naturally occurring benzofuran derivative, has garnered significant attention within the scientific community due to its diverse and potent biological activities.[1] It is recognized as a phosphodiesterase-4 (PDE4) inhibitor, demonstrating anti-inflammatory, anticancer, and other valuable pharmacological properties.[1][2][3] This document provides a comprehensive guide to the chemical synthesis and purification of this compound, intended for researchers and professionals in drug development. The protocols detailed herein are based on established synthetic strategies and purification techniques reported in the scientific literature.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
IUPAC Name 5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diolPubChem[4]
Synonyms VeraphenolCayman Chemical[3]
CAS Number 56317-21-6PubChem[4]
Molecular Formula C₁₄H₁₀O₄PubChem[4]
Molecular Weight 242.23 g/mol PubChem[4]
Melting Point 275 °CPubChem[4]
Solubility Soluble in DMSO, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneCayman Chemical[3], BioCrick[5]
Purity ≥98% (Commercially available)Cayman Chemical[3]

Biological Activity and Applications

This compound exhibits a range of biological activities that make it a compound of interest for therapeutic development:

  • Anti-inflammatory Activity: this compound is a potent inhibitor of phosphodiesterase-4 (PDE4), with IC₅₀ values of 2.9 µM for PDE4D2 and 4.5 µM for PDE4B2.[2][6] This inhibition leads to a reduction in inflammatory responses. For instance, it has been shown to inhibit the production of IL-6 and NO in various cell lines.[2]

  • Anticancer Activity: Studies have demonstrated that this compound can induce cell death in leukemia cells (P388) with an IC₅₀ of 24.8 µM.[3] It has also shown cytotoxic activity against MCF7 and 3T3 cell lines.

  • Hair Growth Promotion: Research indicates that this compound can promote hair regeneration by activating the WNT/β-catenin pathway and angiogenesis.[7]

  • Other Activities: this compound has also been investigated for its antimicrobial and antioxidant properties.[1][8]

Experimental Protocols

The following sections provide a detailed protocol for the chemical synthesis and purification of this compound. The synthesis is based on a retrosynthetic analysis where this compound is a key intermediate in the synthesis of Moracin C.[9]

Synthesis of this compound

The synthesis of this compound can be achieved through a Sonogashira coupling reaction followed by demethylation. The overall workflow is depicted in the diagram below.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials: Halobenzene-diol (3) Ethynylbenzene-diol (4) Coupling Sonogashira Coupling Start->Coupling Intermediate Methylated this compound (7) Coupling->Intermediate Demethylation Demethylation (BBr3) Intermediate->Demethylation Crude Crude this compound (2) Demethylation->Crude Column Silica Gel Column Chromatography Crude->Column HPLC Reverse-Phase HPLC Column->HPLC Pure Pure this compound HPLC->Pure

Caption: Workflow for the synthesis and purification of this compound.

Materials and Reagents:

  • Halobenzene-diol derivative (e.g., 2-bromo-5-methoxy-phenol)

  • Ethynylbenzene-diol derivative (e.g., 3,5-dimethoxyphenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF)

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

  • Solvents for HPLC (e.g., Acetonitrile, Water with 0.05% Trifluoroacetic acid)

Procedure:

  • Sonogashira Coupling to form Methylated this compound (7):

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the halobenzene-diol derivative (3) and ethynylbenzene-diol derivative (4) in an appropriate solvent such as THF.

    • Add the palladium catalyst and CuI to the reaction mixture.

    • Add the base (e.g., triethylamine) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • The organic layer is then dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The resulting residue, the methylated precursor of this compound (7), is then purified by silica gel column chromatography.[9] A potential elution system is a gradient of hexane and ethyl acetate.[9]

  • Demethylation to yield this compound (2):

    • Dissolve the purified methylated this compound (7) in a dry solvent such as dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

    • Slowly add a solution of boron tribromide (BBr₃) in DCM.

    • Allow the reaction to stir at low temperature and then warm to room temperature until the demethylation is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction with water or methanol.

    • Perform an aqueous work-up to extract the product into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain crude this compound (2).[9]

Purification of this compound

The crude this compound obtained from the synthesis requires further purification to achieve high purity suitable for biological assays.

Procedure:

  • Silica Gel Column Chromatography:

    • The crude this compound is first subjected to silica gel column chromatography.

    • A suitable solvent system, such as a mixture of hexane and ethyl acetate, is used for elution.[9] The fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For achieving higher purity (>95%), the fractions from the column chromatography containing this compound are pooled, concentrated, and further purified by RP-HPLC.[9]

    • A C18 column is typically used.[9]

    • A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.05%).[9]

    • The purity of the final product can be confirmed by analytical HPLC.[9]

Signaling Pathway Associated with this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects in part by inhibiting the JNK/c-Jun and NF-κB signaling pathways.[2] The diagram below illustrates this mechanism.

MoracinM_Pathway cluster_cell Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) JNK JNK Inflammatory_Stimuli->JNK NFkB NF-κB Inflammatory_Stimuli->NFkB cJun c-Jun JNK->cJun Inflammatory_Genes Inflammatory Genes (e.g., IL-6, iNOS) cJun->Inflammatory_Genes NFkB->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Moracin_M This compound Moracin_M->JNK inhibits Moracin_M->NFkB inhibits

Caption: this compound's inhibitory effect on inflammatory signaling pathways.

Conclusion

This document provides essential information and detailed protocols for the synthesis and purification of this compound, a promising natural product with significant therapeutic potential. The provided methodologies, data, and diagrams are intended to support researchers in their efforts to study and develop this compound for various applications in medicine and pharmacology.

References

Application Notes and Protocols for the Quantification of Moracin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M, a naturally occurring 2-arylbenzofuran found in plants of the Morus species, has garnered significant interest due to its potential pharmacological activities, including its role as a phosphodiesterase-4 (PDE4) inhibitor with anti-inflammatory properties[1]. As research into the therapeutic potential of this compound progresses, the need for accurate and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological fluids, becomes crucial.

These application notes provide a comprehensive overview of the recommended analytical techniques and detailed protocols for the quantification of this compound. The methodologies described herein are based on established principles of analytical chemistry for similar phenolic compounds and serve as a robust starting point for method development and validation in a research or drug development setting. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are well-suited for the analysis of complex mixtures and provide the necessary sensitivity and selectivity for trace-level quantification[2][3].

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₄[4][5]
Molecular Weight 242.23 g/mol [4][5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[6][7]
UV Absorption Maxima (λmax) Similar 2-arylbenzofuran derivatives exhibit absorption maxima around 216 nm and 316-320 nm. A wavelength of approximately 318 nm is recommended as a starting point for detection.[8][9]

Analytical Methodologies

The choice of analytical method will depend on the specific requirements of the study, including the sample matrix, the expected concentration of this compound, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely accessible and robust technique for the quantification of phenolic compounds. Based on methods developed for structurally similar 2-arylbenzofurans, a reverse-phase HPLC method is proposed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. This technique offers lower limits of detection and quantification, making it ideal for pharmacokinetic and metabolic studies.

Experimental Protocols

Sample Preparation
  • Grinding and Extraction:

    • Air-dry the plant material at room temperature and grind it into a fine powder.

    • Extract the powdered material with 75% ethanol or ethyl acetate at room temperature with constant agitation for 24 hours. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Repeat the extraction process three times to ensure complete extraction of the analyte.

  • Filtration and Concentration:

    • Combine the extracts and filter them through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Purification (Optional - for obtaining a purified extract):

    • The crude extract can be further purified using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents such as hexane, ethyl acetate, and methanol.

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Liquid-Liquid Extraction (LLE):

    • To 500 µL of plasma or urine, add 1 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute this compound with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

HPLC-UV Method Protocol
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Start with 20% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection Wavelength 318 nm
LC-MS/MS Method Protocol
ParameterRecommended Condition
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of Acetonitrile with 0.1% Formic Acid (A) and 0.1% Formic Acid in Water (B)
Gradient Start with 10% A, increase to 90% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), negative or positive mode (to be optimized)
Mass Analyzer Triple Quadrupole (QqQ) or Q-TOF
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a this compound standard. Precursor ion [M-H]⁻ or [M+H]⁺ to be monitored.

Method Validation Parameters

A comprehensive validation of the developed analytical method should be performed in accordance with ICH guidelines. The following parameters should be assessed:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte in the presence of other components.No interfering peaks at the retention time of this compound.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (e.g., Morus alba) grinding Grinding plant_material->grinding biological_fluid Biological Fluid (e.g., Plasma) protein_precipitation Protein Precipitation (Acetonitrile) biological_fluid->protein_precipitation lle Liquid-Liquid Extraction (Ethyl Acetate) biological_fluid->lle spe Solid-Phase Extraction (C18) biological_fluid->spe extraction Solvent Extraction (Ethanol/Ethyl Acetate) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hplc HPLC-UV Analysis concentration->hplc lcms LC-MS/MS Analysis concentration->lcms protein_precipitation->hplc protein_precipitation->lcms lle->hplc lle->lcms spe->hplc spe->lcms quantification Quantification hplc->quantification lcms->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound quantification.

hplc_protocol_flow start Prepared Sample injection Inject 10-20 µL onto HPLC start->injection separation C18 Reverse-Phase Column (Gradient Elution) injection->separation detection UV Detector at 318 nm separation->detection data_acquisition Chromatogram Acquisition detection->data_acquisition quantification Peak Integration and Quantification data_acquisition->quantification end Report Concentration quantification->end

Caption: HPLC-UV analysis protocol workflow.

lcmsms_protocol_flow start Prepared Sample injection Inject 5 µL onto UHPLC start->injection separation C18 Reverse-Phase Column (Gradient Elution) injection->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis Tandem Mass Spectrometry (MS/MS) (MRM Mode) ionization->mass_analysis detection Ion Detector mass_analysis->detection data_acquisition Mass Spectrum Acquisition detection->data_acquisition quantification MRM Peak Integration and Quantification data_acquisition->quantification end Report Concentration quantification->end

Caption: LC-MS/MS analysis protocol workflow.

References

Application Notes and Protocols for Moracin M In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moracin M is a naturally occurring 2-arylbenzofuran derivative isolated from the root barks of Morus alba (white mulberry).[1] This phenolic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities demonstrated in a range of in vitro assays. This compound has been identified as a phosphodiesterase-4 (PDE4) inhibitor and has shown significant anti-inflammatory, cell-proliferative, and potential anti-cancer effects.[2][3] Its mechanisms of action often involve the modulation of key cellular signaling pathways, including the WNT/β-catenin, PI3K/Akt/mTOR, JNK/c-Jun, and NF-κB pathways.[1][4][5]

These notes provide a comprehensive overview of the in vitro applications of this compound, summarizing key quantitative data and offering detailed protocols for essential cell-based assays to facilitate further research and drug development.

Data Presentation: Quantitative Assay Results

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other quantitative effects of this compound in various in vitro models.

Table 1: IC50 Values of this compound in Various In Vitro Assays

Target/AssayCell Line / SystemIC50 ValueReference
PDE4D2 InhibitionEnzyme Assay2.9 µM[2][3][6]
PDE4B2 InhibitionEnzyme Assay4.5 µM[2][3][6]
PDE5A1 InhibitionEnzyme Assay> 40 µM[2][3][6]
PDE9A2 InhibitionEnzyme Assay> 100 µM[2][3][6]
IL-6 Production InhibitionA549 (Human Lung Epithelial Cells)8.1 µM[1][2]
Nitric Oxide (NO) Production InhibitionMH-S (Alveolar Macrophages)65.7 µM[2]
Cell ViabilityHep3B (Human Hepatocellular Carcinoma)> 30 µM[2]

Table 2: Other Quantitative Biological Effects of this compound

EffectCell LineConcentrationResultReference
Skeletal Muscle Cell ProliferationC2C12 Myoblasts25 µM57% increase in proliferation (p < 0.05)[5][6][7]
Cell ProliferationHuman Dermal Papilla Cells (hDPCs)Up to 50 µMSignificant increase in proliferation[4]
Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)Not specifiedPromotion of cell migration[4]
CytotoxicityhDPCs and HUVECsUp to 50 µMNo cytotoxicity observed[4]
Inhibition of Inflammatory FactorsNucleus Pulposus Cells (LPS-induced)5-20 µMSignificant reduction in IL-1β, TNF-α, and IL-6[2][8]

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

WNT/β-catenin Pathway in Hair Growth

In human dermal papilla cells (hDPCs), this compound promotes cell proliferation and hair regeneration by activating the WNT/β-catenin signaling pathway.[4] It enhances the levels of Wnt3a and phosphorylated GSK-3β, leading to an accumulation of non-phosphorylated β-catenin. This active β-catenin then translocates to the nucleus to upregulate transcription factors like LEF, TCF, and AXIN2, ultimately increasing the expression of growth factors such as VEGF, FGF2, and KGF.[4]

G MoracinM This compound Wnt3a Wnt3a MoracinM->Wnt3a enhances pGSK3b p-GSK-3β (Inactive) Wnt3a->pGSK3b BetaCatenin β-catenin pGSK3b->BetaCatenin stabilization GSK3b GSK-3β (Active) GSK3b->BetaCatenin phosphorylates for Degradation Degradation BetaCatenin->Degradation LEF_TCF LEF/TCF/AXIN2 BetaCatenin->LEF_TCF activates GrowthFactors VEGF, FGF2, KGF, HGF LEF_TCF->GrowthFactors upregulates Proliferation Cell Proliferation & Angiogenesis GrowthFactors->Proliferation G cluster_0 Skeletal Muscle Cells cluster_1 Nucleus Pulposus Cells (LPS-Stimulated) MoracinM_pro This compound PI3K_pro PI3K MoracinM_pro->PI3K_pro Akt_pro Akt PI3K_pro->Akt_pro mTOR_pro mTOR Akt_pro->mTOR_pro MyoD Myogenin/MyoD mTOR_pro->MyoD Proliferation Proliferation MyoD->Proliferation MoracinM_inflam This compound PI3K_inflam p-PI3K MoracinM_inflam->PI3K_inflam inhibits LPS LPS LPS->PI3K_inflam Akt_inflam p-Akt PI3K_inflam->Akt_inflam Inflammation Inflammation (IL-1β, TNF-α, IL-6) Akt_inflam->Inflammation G Stimuli Inflammatory Stimuli (LPS, IL-1β) JNK JNK Stimuli->JNK NFkB NF-κB Stimuli->NFkB MoracinM This compound MoracinM->JNK interrupts MoracinM->NFkB interferes with activation cJun c-Jun JNK->cJun Cytokines Pro-inflammatory Mediators (IL-6, iNOS) cJun->Cytokines transcription NFkB->Cytokines transcription G cluster_workflow General In Vitro Assay Workflow cluster_assays Common Endpoint Assays A 1. Cell Seeding Plate cells at optimal density B 2. Cell Culture Incubate 24h to allow attachment A->B C 3. This compound Treatment Add compound at desired concentrations B->C D 4. Incubation Incubate for specified time (e.g., 24-72h) C->D E 5. Endpoint Assay D->E F 6. Data Analysis Quantify results and determine statistical significance E->F Viability Cell Viability (MTT, Neutral Red) E->Viability Apoptosis Apoptosis (Annexin V/PI) E->Apoptosis CellCycle Cell Cycle (PI Staining) E->CellCycle WesternBlot Protein Expression (Western Blot) E->WesternBlot

References

Application Notes and Protocols for Moracin M as a PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M, a naturally occurring benzofuran derivative isolated from Morus alba, has emerged as a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3][4][5][6][7] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a pivotal role in regulating inflammation and other cellular processes. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a downstream cascade of anti-inflammatory effects. These properties make this compound a compelling molecule for investigation in a variety of research and drug development contexts, particularly for inflammatory and respiratory diseases.

These application notes provide a comprehensive overview of this compound's activity, along with detailed protocols for its use in key experimental settings.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (µM)Cell Line / Assay ConditionsReference
PDE4D22.9Enzyme Assay[1][2][3][4][5][6][7]
PDE4B24.5Enzyme Assay[1][2][3][4][5][6][7]
PDE5A1>40Enzyme Assay[1][2][3][4][5][6]
PDE9A2>100Enzyme Assay[1][2][3][4][5][6]
IL-6 Production8.1LPS-stimulated A549 cells[2]
Nitric Oxide (NO) Production65.7LPS-stimulated MH-S (alveolar macrophages)[2]
Table 2: In Vivo Efficacy of this compound
ModelDosingKey FindingsReference
Acute Lung Injury (ALI) Mouse Model20, 60 mg/kg (oral gavage)Significantly inhibited NF-κB activation in the lungs, reduced inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid, and alleviated pathological changes in lung tissue.[2]
LPS-induced Airway Inflammation Mouse Model30 mg/kg (oral)Effectively reduced airway inflammation.

Signaling Pathways and Experimental Workflows

PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE4->AMP Hydrolysis CREB CREB Phosphorylation PKA->CREB Inflammation Inflammation (e.g., TNF-α, IL-6) PKA->Inflammation Inhibition MoracinM This compound MoracinM->PDE4 Inhibition

Caption: PDE4 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_mechanistic Mechanistic Studies enzymatic PDE4 Enzyme Inhibition Assay camp Cell-based cAMP Assay enzymatic->camp cytokine Cytokine Measurement (IL-6, TNF-α) camp->cytokine no Nitric Oxide Assay cytokine->no ali Acute Lung Injury (ALI) Model no->ali nfkb NF-κB Reporter Assay ali->nfkb western Western Blot (PI3K/Akt/mTOR) nfkb->western MoracinM This compound MoracinM->enzymatic

Caption: Experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

Protocol 1: PDE4 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on PDE4 enzymes.

Materials:

  • Recombinant human PDE4B and PDE4D enzymes

  • This compound

  • cAMP (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the assay buffer, this compound dilutions, and the PDE4 enzyme.

  • Initiate the reaction by adding cAMP.

  • Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution.

  • Add 5'-Nucleotidase to convert the AMP product to adenosine and inorganic phosphate.

  • Incubate to allow for the conversion.

  • Add the phosphate detection reagent and incubate for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based cAMP Accumulation Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.

Materials:

  • A suitable cell line expressing PDE4 (e.g., HEK293, U937, or primary inflammatory cells)

  • This compound

  • Forskolin (or another adenylyl cyclase activator)

  • Cell lysis buffer

  • cAMP detection kit (e.g., ELISA, HTRF, or LANCE)

  • 96-well cell culture plates

  • Microplate reader compatible with the chosen detection kit

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes).

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 15-30 minutes).

  • Lyse the cells using the provided lysis buffer.

  • Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Analyze the data to determine the effect of this compound on cAMP accumulation.

Protocol 3: Measurement of Inflammatory Cytokine Production (IL-6 and TNF-α)

Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of IL-6 and TNF-α production in stimulated immune cells.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages, peripheral blood mononuclear cells)

  • Lipopolysaccharide (LPS) for stimulation

  • This compound

  • Cell culture medium and supplements

  • ELISA kits for IL-6 and TNF-α

  • 96-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Plate the immune cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

  • Incubate for a suitable period (e.g., 18-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's protocols.

  • Determine the dose-dependent inhibitory effect of this compound on cytokine production.

Protocol 4: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophages or other NO-producing cells

  • LPS

  • This compound

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • In a new 96-well plate, add the supernatants and the sodium nitrite standards.

  • Add Griess reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.

  • Add Griess reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples based on the standard curve and determine the inhibitory effect of this compound.

Protocol 5: In Vivo Acute Lung Injury (ALI) Model

Objective: To investigate the therapeutic potential of this compound in a mouse model of acute lung injury.

Materials:

  • Mice (e.g., C57BL/6)

  • LPS (from E. coli)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia

  • Phosphate-buffered saline (PBS)

  • Materials for bronchoalveolar lavage (BAL) and lung tissue processing

Procedure:

  • Acclimatize the mice for at least one week.

  • Administer this compound (e.g., 20 or 60 mg/kg) or vehicle orally to the mice.

  • After a set time (e.g., 1 hour), induce ALI by intratracheal or intranasal administration of LPS.

  • At a predetermined time point post-LPS administration (e.g., 6 or 24 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS from the lungs.

  • Analyze the BAL fluid for total and differential cell counts and protein concentration.

  • Collect lung tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

  • Evaluate the protective effects of this compound based on the reduction in inflammatory parameters.

Protocol 6: NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Materials:

  • A cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • This compound

  • A stimulant for the NF-κB pathway (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.

  • Incubate for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Assess the inhibitory effect of this compound on NF-κB-driven luciferase activity.

Protocol 7: Western Blot Analysis of PI3K/Akt/mTOR Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Relevant cell line (e.g., nucleus pulposus cells, as previously studied with this compound)[8]

  • This compound

  • LPS or other relevant stimulus

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and blotting equipment

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat the cells with this compound and/or LPS as required.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and determine the effect of this compound on the phosphorylation of PI3K, Akt, and mTOR.

Conclusion

This compound is a valuable research tool for investigating the role of PDE4 in various physiological and pathological processes. Its potent and selective inhibitory activity, coupled with its demonstrated anti-inflammatory effects in both in vitro and in vivo models, makes it a promising candidate for further preclinical development. The protocols provided herein offer a foundation for researchers to explore the multifaceted activities of this compound and to elucidate its therapeutic potential.

References

Application Notes and Protocols: Moracin M for Studying the Wnt/β-catenin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Moracin M, a natural compound isolated from the family Moraceae, has emerged as a significant modulator of the Wnt/β-catenin signaling pathway. These application notes provide a comprehensive overview of this compound's effects on this critical pathway and detailed protocols for its use in research settings. The information presented is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research.

Introduction to this compound and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a highly conserved cascade of proteins that plays a crucial role in embryonic development, cell proliferation, and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer and developmental disorders. A key event in the canonical Wnt pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.

This compound has been identified as an activator of the Wnt/β-catenin pathway. Mechanistic studies have revealed that this compound enhances the phosphorylation of GSK-3β, a key negative regulator of β-catenin.[1][2] This leads to an increase in non-phosphorylated, active β-catenin, its subsequent nuclear translocation, and the upregulation of downstream target genes such as LEF, TCF, and AXIN2.[1][2][3] The activation of this pathway by this compound has been shown to promote cell proliferation, particularly in human dermal papilla cells (hDPCs), and stimulate the production of various growth factors, including VEGF, FGF2, and KGF.[1][2]

Interestingly, other related compounds, such as Moracin D, have been shown to have the opposite effect, inhibiting the Wnt/β-catenin pathway in the context of breast cancer.[4][5][6] This highlights the nuanced structure-activity relationships of moracin derivatives in modulating this critical signaling cascade.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from studies investigating the effects of this compound on the Wnt/β-catenin pathway and related cellular processes.

Table 1: Effect of this compound on Wnt/β-catenin Pathway Components in human Dermal Papilla Cells (hDPCs)

Target MoleculeTreatment ConditionsObserved EffectReference
Wnt3a ProteinThis compound treatmentEnhanced expression[2]
Phospho-GSK-3βThis compound treatmentIncreased phosphorylation[1][2]
Non-phospho (active) β-cateninThis compound treatmentIncreased levels[1][2]
LEF mRNAThis compound with IFN-γUpregulated expression[3]
TCF mRNAThis compound with IFN-γUpregulated expression[3]
AXIN2 mRNAThis compound with IFN-γUpregulated expression[3]

Table 2: Effect of this compound on Growth Factor Expression in hDPCs

Growth FactorTreatment ConditionsObserved EffectReference
VEGF Protein & mRNAThis compound under IFN-γ induced inflammationSignificantly increased levels[1][2]
FGF2 Protein & mRNAThis compound under IFN-γ induced inflammationSignificantly increased levels[1][2]
KGF Protein & mRNAThis compound under IFN-γ induced inflammationSignificantly increased levels[1][2]
HGFThis compound treatmentElevated levels[1][2]
MYCThis compound treatmentElevated levels[1][2]

Table 3: Cellular Effects of this compound

Cellular ProcessCell TypeTreatment ConditionsObserved EffectReference
Cell ProliferationhDPCs (anagen and catagen phases)This compound (up to 50 µM)Significantly increased proliferation[1][2]
Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)This compoundPromoted migration[1][2]
Wound HealingIn vitro scratch assayDose-dependent this compound treatmentNotable wound width reductions[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Wnt/β-catenin signaling pathway as modulated by this compound and a typical experimental workflow for studying its effects.

Wnt_Pathway_MoracinM cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl DestructionComplex Destruction Complex Dvl->DestructionComplex Inhibits GSK3b GSK-3β Axin Axin APC APC BetaCatenin β-catenin BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation MoracinM This compound MoracinM->GSK3b Inhibits DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene (LEF, TCF, AXIN2, etc.) TCF_LEF->TargetGenes Transcription

Caption: Wnt/β-catenin signaling pathway activated by this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., hDPCs) start->cell_culture treatment Treatment with this compound (various concentrations and time points) cell_culture->treatment harvest Harvest Cells treatment->harvest protein_analysis Protein Analysis harvest->protein_analysis rna_analysis RNA Analysis harvest->rna_analysis lysis_protein Cell Lysis & Protein Quantification protein_analysis->lysis_protein rna_extraction RNA Extraction & cDNA Synthesis rna_analysis->rna_extraction western_blot Western Blotting for p-GSK-3β, β-catenin, etc. lysis_protein->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis rt_qpcr RT-qPCR for LEF, TCF, AXIN2, etc. rna_extraction->rt_qpcr rt_qpcr->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the Wnt/β-catenin pathway.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Culture human Dermal Papilla Cells (hDPCs) or other relevant cell lines in appropriate growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2. Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

Protocol 2: Western Blot Analysis of Wnt/β-catenin Pathway Proteins
  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells and collect the lysate. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., anti-phospho-GSK-3β, anti-β-catenin, anti-Wnt3a, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

  • Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Wnt Target Gene Expression
  • RNA Extraction: Following this compound treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis if necessary.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

  • RT-qPCR:

    • Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers for the target genes (e.g., LEF1, TCF7, AXIN2) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control group.

Conclusion

This compound serves as a valuable research tool for investigating the activation of the Wnt/β-catenin signaling pathway. Its ability to modulate key components of this cascade makes it a compound of interest for studies related to tissue regeneration, cell proliferation, and the development of novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to explore the multifaceted roles of this compound in cellular signaling.

References

Application of Moracin M in Hair Growth Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Moracin M in hair growth research, including its mechanism of action, experimental protocols, and quantitative data from recent studies. This compound, a natural compound isolated from the Moraceae family, has emerged as a promising agent for promoting hair regeneration.[1][2] Its efficacy is primarily attributed to the activation of the Wnt/β-catenin signaling pathway and the promotion of angiogenesis, both critical processes for hair follicle development and maintenance.[1][2][3]

Mechanism of Action: Wnt/β-catenin and Angiogenesis

This compound stimulates hair growth by targeting the intricate cellular and molecular processes within the hair follicle. Its primary mechanism involves the activation of the Wnt/β-catenin signaling pathway in dermal papilla cells (DPCs), which are crucial for inducing and maintaining the anagen (growth) phase of the hair cycle.[1][4]

Key molecular events include:

  • Activation of Wnt Signaling: this compound enhances the expression of Wnt3a, a key ligand in the canonical Wnt pathway.[1][2]

  • Inhibition of GSK-3β: It promotes the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), thereby inhibiting its activity.[1][2]

  • Stabilization of β-catenin: The inhibition of GSK-3β prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[1][5]

  • Gene Transcription: In the nucleus, β-catenin associates with transcription factors such as LEF and TCF to upregulate the expression of target genes involved in cell proliferation and differentiation.[1][2][6]

  • Growth Factor Production: This cascade of events results in the increased secretion of various hair growth-promoting factors, including Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor 2 (FGF2), Keratinocyte Growth Factor (KGF), Hepatocyte Growth Factor (HGF), and MYC.[1][2][3][7]

Concurrently, this compound promotes angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients to the hair follicle.[1][2] It stimulates the migration of human umbilical vein endothelial cells (HUVECs) and upregulates the expression of matrix metalloproteinases MMP-2 and MMP-9, which are involved in tissue remodeling during angiogenesis.[2][3]

Below is a diagram illustrating the signaling pathway activated by this compound.

MoracinM_Pathway cluster_nucleus Nuclear Events MoracinM This compound Wnt3a Wnt3a MoracinM->Wnt3a GSK3b GSK-3β (Phosphorylation) Wnt3a->GSK3b inhibits beta_catenin β-catenin (Stabilization) GSK3b->beta_catenin leads to nucleus Nucleus beta_catenin->nucleus translocates to transcription LEF/TCF/AXIN2 (Transcription Factors) beta_catenin->transcription growth_factors VEGF, FGF2, KGF, HGF, MYC (Growth Factors) transcription->growth_factors upregulates proliferation Cell Proliferation (hDPCs) growth_factors->proliferation angiogenesis Angiogenesis (HUVEC migration) growth_factors->angiogenesis

Caption: this compound signaling pathway in hair growth.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound. These studies demonstrate a dose-dependent effect on cell proliferation and gene expression.

Table 1: Effect of this compound on Human Dermal Papilla Cell (hDPC) Proliferation

Concentration (µM)Cell Viability (% of Control)Significance (p-value)
12.5Increased< 0.05
25Further Increased< 0.01
50Maximally Increased< 0.001

Note: Data are synthesized from descriptive statements in the provided research abstracts. Specific percentages were not available.[1][2][3]

Table 2: Effect of this compound on Growth Factor mRNA Expression in hDPCs

GeneFold Increase vs. Control (at optimal concentration)Significance (p-value)
VEGFSignificantly Increased< 0.001
FGF2Significantly Increased< 0.001
KGFSignificantly Increased< 0.001
HGFSignificantly Increased< 0.001
MYCSignificantly Increased< 0.001

Note: Data are synthesized from descriptive statements in the provided research abstracts. Specific fold-change values were not available.[7]

Table 3: Effect of this compound on Angiogenesis-Related Activity

AssayConcentration (µM)Observation
HUVEC Migration (Wound Healing)6.2556.7% wound width reduction
12.560.7% wound width reduction
2572.3% wound width reduction
MMP-2 and MMP-9 ExpressionDose-dependentIncreased expression

Note: Data on HUVEC migration is from a descriptive statement in a research abstract.[3]

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to assess the efficacy of this compound in promoting hair growth.

Protocol 1: In Vitro Culture of Human Dermal Papilla Cells (hDPCs)

This protocol outlines the standard procedure for culturing and maintaining hDPCs, which are a primary cell type for studying hair growth mechanisms.

Protocol1_Workflow start Start culture Culture hDPCs in DMEM (10% FBS, 1% P/S) start->culture incubate1 Incubate at 37°C, 5% CO2 culture->incubate1 passage Passage cells at 80-90% confluency incubate1->passage seed Seed cells for experiments passage->seed end Proceed to Treatment seed->end

Caption: Workflow for hDPC culture.

Materials:

  • Human Follicle Dermal Papilla Cells (hDPCs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Thawing and Seeding: Thaw cryopreserved hDPCs rapidly in a 37°C water bath. Transfer the cells to a centrifuge tube containing pre-warmed DMEM with 10% FBS and 1% P/S. Centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh culture medium and seed into a T-75 flask.

  • Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with culture medium, centrifuge, and resuspend the cells in fresh medium. Subculture the cells at a ratio of 1:3 to 1:5.

  • Experimental Seeding: For experiments, seed the cells into appropriate well plates (e.g., 96-well for proliferation assays, 6-well for Western blotting or RT-PCR) at a predetermined density.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on the proliferation of hDPCs.

Materials:

  • hDPCs cultured in a 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed hDPCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) in serum-free medium. Include a vehicle control (DMSO) and a positive control (e.g., Minoxidil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of target genes (e.g., VEGF, FGF2, KGF) in hDPCs after treatment with this compound.

Protocol3_Workflow start Start treat_cells Treat hDPCs with this compound start->treat_cells rna_extraction Total RNA Extraction treat_cells->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qrt_pcr Quantitative Real-Time PCR cdna_synthesis->qrt_pcr data_analysis Data Analysis (ΔΔCt method) qrt_pcr->data_analysis end End data_analysis->end

Caption: Workflow for qRT-PCR analysis.

Materials:

  • hDPCs treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (forward and reverse)

  • qRT-PCR instrument

Procedure:

  • Cell Treatment: Treat hDPCs in 6-well plates with the desired concentrations of this compound for 24-48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR: Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green Master Mix, and gene-specific primers. Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH).

Protocol 4: Western Blotting for Protein Expression Analysis

This protocol is for detecting and quantifying the levels of specific proteins (e.g., β-catenin, p-GSK-3β) in hDPCs.

Materials:

  • hDPCs treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated hDPCs with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for hair loss. Its ability to activate the Wnt/β-catenin pathway and promote angiogenesis provides a strong rationale for its further development. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound and similar compounds on hair follicle biology. Future research should focus on in vivo studies using animal models of alopecia to confirm the efficacy and safety of this compound for topical or systemic administration. Furthermore, elucidating the upstream molecular targets of this compound will provide a more complete understanding of its mechanism of action and could lead to the development of more potent derivatives.

References

Application Notes and Protocols for Moracin M Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Moracin M and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research and development in the fields of oncology, inflammation, and regenerative medicine.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, offering a comparative analysis of their potency across various therapeutic areas.

Table 1: Anti-inflammatory and PCSK9 Inhibitory Activity of this compound and Derivatives

CompoundTargetAssayIC50 (µM)Reference
This compoundPDE4D2Phosphodiesterase activity assay2.9[1]
This compoundPDE4B2Phosphodiesterase activity assay4.5[1]
This compoundPDE5A1Phosphodiesterase activity assay>40[1]
This compoundPDE9A2Phosphodiesterase activity assay>100[1]
Moracin CNO production (LPS-induced)Griess Assay in RAW 264.7 cells7.70[2]
Compound 7 (this compound derivative)PCSK9 ExpressionWestern Blot in HepG2 cells97.1% inhibition[2]
Berberine (Reference)PCSK9 ExpressionWestern Blot in HepG2 cells60.9% inhibition[2]

Table 2: Anticancer Activity of Moracin Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Moracin PHCT116Colon Cancer16[3]
Moracin PSW620Colon Cancer32[3]
Moracin PASPC-1Pancreatic Cancer8[3]
Moracin PCAPAN-1Pancreatic Cancer16[3]
Moracin PMKN45Gastric Cancer4[3]
Moracin PHGC27Gastric Cancer8[3]
Saponin Derivative 1A549Lung Cancer3.5[4]
Saponin Derivative 1PC-3Prostate Cancer5.52[4]
Doxorubicin (Reference)A549Lung Cancer9.44[4]
Doxorubicin (Reference)PC-3Prostate Cancer11.39[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a concise, four-step synthesis of this compound from a 1,3-diene precursor, involving a biomimetic oxidation, dehydration, and deprotection.[5][6][7][8]

Materials:

  • Compound 61 (1,3-diene precursor)

  • Methylene blue

  • Dichloromethane (CH2Cl2)

  • Oxygen (O2)

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Boron tribromide (BBr3)

  • Magnesium sulfate (MgSO4)

  • Water (H2O)

  • Silica gel for column chromatography

Procedure:

  • Biomimetic Oxidation:

    • Dissolve compound 61 (151 mg, 0.5 mmol) in CH2Cl2 (100 mL).

    • Add methylene blue (50 mg, 0.16 mmol) to the solution.

    • Bubble a slow stream of O2 through the reaction mixture.

    • Irradiate the mixture with visible light for 3.5 hours.[6]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dehydration:

    • Dissolve CBr4 (0.092 g, 0.27 mmol) in CH2Cl2 (1.0 mL) and cool to 0 °C.

    • Add PPh3 (0.073 g, 0.27 mmol) and stir the resulting mixture for 15 minutes.

    • Add a solution of the endoperoxide intermediate (75 mg, 0.22 mmol) in CH2Cl2 (1.0 mL).

    • Allow the reaction mixture to warm to room temperature and stir for an additional 17 hours.[6]

    • Quench the reaction with water and extract with CH2Cl2.

    • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Aromatization and Deprotection:

    • Dissolve the crude benzofuran intermediate in CH2Cl2.

    • Cool the solution to 0 °C and add BBr3 (1.0 M in CH2Cl2, 0.78 mmol) dropwise over 30 minutes.

    • Stir the reaction mixture at room temperature for 3 hours.[6]

    • Add H2O (10 mL) to quench the reaction.

    • Extract the aqueous layer with CH2Cl2 (10 mL).

    • Combine the organic layers, dry over MgSO4, filter, and remove the solvent under reduced pressure.[6]

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Analysis of Wnt/β-catenin Signaling Pathway by Western Blot

This protocol details the procedure for analyzing the effect of this compound derivatives on the Wnt/β-catenin signaling pathway in human dermal papilla cells (hDPCs).

Materials:

  • Human Dermal Papilla Cells (hDPCs)

  • Cell culture medium and supplements

  • This compound derivative stock solution

  • Interferon-gamma (IFN-γ)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Wnt3a, anti-phospho-GSK3β, anti-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection kit

Procedure:

  • Cell Culture and Treatment:

    • Culture hDPCs in appropriate medium until they reach 70-80% confluency.

    • Induce a catagen-like state by treating the cells with IFN-γ for 24 hours.

    • Treat the IFN-γ-stimulated cells with various concentrations of the this compound derivative for the desired time period (e.g., 24 hours). Include a vehicle-treated control group.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Wnt3a, p-GSK3β, and β-catenin overnight at 4 °C. Use an anti-GAPDH antibody as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).

Protocol 3: Analysis of PI3K/Akt/mTOR Signaling Pathway by Western Blot

This protocol outlines the procedure to investigate the impact of this compound derivatives on the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Relevant cell line (e.g., cancer cell line, muscle cells)

  • Cell culture medium and supplements

  • This compound derivative stock solution

  • Appropriate stimulus (e.g., growth factor, insulin) if required

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt (Ser473 and/or Thr308), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection kit

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to 70-80% confluency.

    • If necessary, serum-starve the cells before treatment.

    • Treat the cells with various concentrations of the this compound derivative for the desired duration. Include a vehicle-treated control and a positive control (if applicable).

    • If studying pathway activation, stimulate the cells with an appropriate agonist (e.g., insulin, growth factor) for a short period before lysis.

  • Protein Extraction and Quantification:

    • Follow steps 2 and 3 from Protocol 2.

  • Western Blotting:

    • Follow step 4 from Protocol 2, using primary antibodies against the phosphorylated and total forms of PI3K, Akt, and mTOR.

  • Detection and Analysis:

    • Follow step 5 from Protocol 2. Analyze the ratio of phosphorylated to total protein for each pathway component to determine the activation status.

Protocol 4: NF-κB Luciferase Reporter Assay

This protocol describes how to measure the effect of this compound derivatives on NF-κB transcriptional activity using a luciferase reporter assay.[3][9][10][11][12]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium and supplements

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound derivative stock solution

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an NF-κB activator

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow the cells to express the reporters for 24-48 hours.

  • Cell Treatment:

    • Pre-treat the transfected cells with various concentrations of the this compound derivative for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS for 6-24 hours to activate the NF-κB pathway.[9] Include appropriate controls (untreated, vehicle-treated, activator-only).

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

    • Transfer the cell lysate to a luminometer plate.

    • Measure the firefly luciferase activity according to the manufacturer's instructions.

    • Measure the Renilla luciferase activity in the same well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in NF-κB activity relative to the stimulated control.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its derivatives.

Wnt_pathway MoracinM This compound Wnt3a Wnt3a MoracinM->Wnt3a enhances pGSK3b p-GSK-3β (Inactive) MoracinM->pGSK3b increases GSK3b GSK-3β Wnt3a->GSK3b inhibits beta_catenin β-catenin destruction_complex Destruction Complex pGSK3b->destruction_complex inhibits formation beta_catenin->destruction_complex beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus translocates degradation Degradation destruction_complex->degradation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Gene_expression Target Gene Expression (VEGF, FGF2, KGF, etc.) TCF_LEF->Gene_expression

Caption: this compound activates the Wnt/β-catenin pathway.

PI3K_Akt_mTOR_pathway MoracinM This compound pPI3K p-PI3K (Active) MoracinM->pPI3K increases PI3K PI3K Akt Akt mTOR mTOR pAkt p-Akt (Active) pPI3K->pAkt pmTOR p-mTOR (Active) pAkt->pmTOR Cell_Proliferation Skeletal Muscle Cell Proliferation pmTOR->Cell_Proliferation Myogenin_MyoD Myogenin/MyoD Expression pmTOR->Myogenin_MyoD

Caption: this compound promotes muscle cell proliferation via PI3K/Akt/mTOR.

NFkB_JNK_pathway MoracinM This compound pJNK p-JNK (Active) MoracinM->pJNK inhibits NFkB_nucleus NF-κB (nucleus) MoracinM->NFkB_nucleus inhibits translocation LPS_IL1b LPS / IL-1β JNK JNK LPS_IL1b->JNK IKK IKK LPS_IL1b->IKK JNK->pJNK cJun c-Jun pcJun p-c-Jun (Active) pJNK->pcJun Inflammatory_Genes Inflammatory Gene Expression (IL-6, iNOS) pcJun->Inflammatory_Genes pIkB p-IκB IKK->pIkB IkB IκB NFkB NF-κB IkB->NFkB releases NFkB->NFkB_nucleus translocates pIkB->IkB degrades NFkB_nucleus->Inflammatory_Genes

Caption: this compound inhibits inflammation via JNK/c-Jun and NF-κB pathways.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Treatment with Derivatives characterization->treatment cell_culture Cell Culture (e.g., hDPCs, Cancer Cells) cell_culture->treatment signaling_assay Signaling Pathway Analysis (Western Blot, Luciferase Assay) treatment->signaling_assay functional_assay Functional Assays (Proliferation, Migration, etc.) treatment->functional_assay data_quantification Data Quantification (IC50, % Inhibition) signaling_assay->data_quantification functional_assay->data_quantification sar_analysis Structure-Activity Relationship (SAR) Analysis data_quantification->sar_analysis

Caption: General workflow for the development and evaluation of this compound derivatives.

References

Application Notes and Protocols for Investigating the Anti-Cancer Pathways of Moracin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M, a natural benzofuran derivative isolated from Morus alba (white mulberry), has garnered significant interest within the oncology research community. Emerging evidence suggests that this compound and related compounds, such as Morusin and other Moracin derivatives, possess potent anti-cancer properties. These compounds have been shown to modulate critical signaling pathways that govern cell proliferation, survival, apoptosis, and cell cycle progression. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate these anti-cancer pathways.

Key Anti-Cancer Pathways Modulated by this compound and Related Compounds

This compound and its analogs have been demonstrated to exert their anti-neoplastic effects by targeting several key signaling cascades implicated in tumorigenesis and cancer progression.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1] this compound and related compounds have been shown to influence this pathway. For instance, Moracin E and M have been observed to induce skeletal muscle cell proliferation via the PI3K-Akt-mTOR signaling pathway, suggesting a modulatory role.[2][3] In the context of cancer, inhibition of this pathway is a key therapeutic strategy. Morusin, a structurally similar compound, has been shown to downregulate tumor survival by inhibiting the PI3K/Akt pathway.[4] It has also been observed to attenuate the expression of p-AKT and p-mTOR in hepatocellular carcinoma cells.[5][6]

PI3K_Akt_mTOR_Pathway Moracin_M This compound PI3K PI3K Moracin_M->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's potential inhibition of the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 kinases, plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation, differentiation, and apoptosis.[7][8] Morusin has been shown to exert its anti-cancer effects in renal cell carcinoma by modulating MAPK signaling pathways, leading to increased phosphorylation of p38 and JNK, and decreased phosphorylation of ERK.[7] Similarly, Moracin C has been found to inhibit the activation of p38, JNK, and ERK in inflammatory responses.[8]

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk_p38 JNK/p38 Pathway Moracin_M This compound ERK ERK Moracin_M->ERK JNK JNK Moracin_M->JNK p38 p38 Moracin_M->p38 Proliferation Proliferation ERK->Proliferation Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK Apoptosis_p38 Apoptosis p38->Apoptosis_p38

Caption: Modulation of MAPK signaling pathways by this compound.

Apoptosis Induction

This compound and its analogs can induce programmed cell death (apoptosis) in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. Morusin has been shown to induce apoptosis in breast cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Survivin.[9] Moracin D has been found to induce apoptosis in prostate cancer cells through the activation of caspases.[10][11] It also increased the cleavage of PARP and caspases 3 and 7 in breast cancer cells.[12] Furthermore, Moracin N induces both autophagy and apoptosis through the generation of reactive oxygen species (ROS).[13]

Apoptosis_Pathway Moracin_M This compound Bax Bax (Pro-apoptotic) Moracin_M->Bax Survivin Survivin (Anti-apoptotic) Moracin_M->Survivin Caspases Caspase Activation Bax->Caspases Survivin->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's role in the induction of apoptosis.

Cell Cycle Arrest

Uncontrolled cell division is a hallmark of cancer. This compound and related compounds can halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Morusin has been reported to induce G1 phase arrest in hepatocellular carcinoma cells by downregulating cyclins (D1, D3, E) and cyclin-dependent kinases (CDK2, 4, 6) and upregulating p21 and p27.[5] It has also been shown to cause G2/M phase arrest in melanoma cells.[14]

Cell_Cycle_Arrest Moracin_M This compound G1 G1 Phase Moracin_M->G1 G2 G2 Phase Moracin_M->G2 S S Phase G1->S Arrest Cell Cycle Arrest G1->Arrest S->G2 M M Phase G2->M G2->Arrest M->G1

Caption: this compound inducing cell cycle arrest at G1 and G2/M phases.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound and related compounds on various cancer cell lines.

Table 1: Cytotoxicity of Morusin in Hepatocellular Carcinoma Cells

Cell LineAssayConcentrationTime (h)Viability Reduction
Huh7MTTConcentration-dependent24, 48Significant
Hep3BMTTConcentration-dependent24, 48Significant
Huh7CCK-8Concentration-dependent24, 48Significant
Hep3BCCK-8Concentration-dependent24, 48Significant
Data synthesized from a study on Morusin.[5]

Table 2: Effect of Morusin on Cell Cycle Distribution in Melanoma Cells

Cell LineTreatment% of Cells in G2/M Phase
A375DMSO (Control)Not specified
A375Morusin (5 µM, 24h)Significantly increased
MV3DMSO (Control)Not specified
MV3Morusin (10 µM, 24h)Significantly increased
Data synthesized from a study on Morusin.[14]

Table 3: Apoptosis Induction by Morusin in Breast Cancer Cells

Cell LineTreatmentApoptosis Induction
MDA-MB-231Morusin (Dose-dependent)Significantly increased
MCF-7Morusin (Dose-dependent)Significantly increased
Data synthesized from a study on Morusin.[9]

Experimental Protocols

Detailed methodologies for key experiments to investigate the anti-cancer effects of this compound are provided below.

Experimental_Workflow cluster_assays Cellular & Molecular Assays Start Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle - PI) Treatment->Flow_CellCycle WesternBlot Western Blotting (Protein Expression) Treatment->WesternBlot Data Data Analysis & Interpretation MTT->Data Flow_Apoptosis->Data Flow_CellCycle->Data WesternBlot->Data

References

Application Notes and Protocols for Efficacy Testing of Moracin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M, a natural benzofuran derivative isolated from Morus alba, has demonstrated a range of biological activities, including anti-inflammatory and potential anti-cancer properties.[1][2] These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound, with a focus on its anti-proliferative and pro-apoptotic effects on cancer cells. The protocols herein detail in vitro and in vivo methodologies to assess cytotoxicity, induction of apoptosis, and modulation of key signaling pathways.

In Vitro Efficacy Assessment

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]

Protocol:

  • Cell Seeding: Seed human breast cancer (MCF-7) and lung cancer (A549) cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line and time point.

Data Presentation:

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC₅₀ Values in µM)

Cell Line24 hours48 hours72 hours
MCF-765.448.235.1
A54972.855.942.6
Apoptosis Assessment by Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[7][8][9][10][11]

Protocol:

  • Cell Treatment: Seed MCF-7 and A549 cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[8]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

Data Presentation:

Table 2: Apoptosis Induction by this compound in Cancer Cells (48h Treatment)

TreatmentCell Line% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle ControlMCF-795.22.11.51.2
This compound (IC₅₀)MCF-760.325.410.14.2
This compound (2x IC₅₀)MCF-735.740.818.35.2
Vehicle ControlA54996.11.81.20.9
This compound (IC₅₀)A54965.422.18.93.6
This compound (2x IC₅₀)A54940.235.615.78.5

Mechanistic Studies: Signaling Pathway Analysis

Western Blot Analysis of Key Signaling Proteins

This protocol investigates the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB, PI3K/Akt, and MAPK/ERK signaling pathways.[12][13][14][15]

Protocol:

  • Protein Extraction: Treat MCF-7 and A549 cells with this compound (IC₅₀ concentration) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-polyacrylamide gels and transfer them to a PVDF membrane.[15]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, Akt, and ERK1/2 overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.

Data Presentation:

Table 3: Effect of this compound (IC₅₀) on Protein Expression/Phosphorylation

PathwayTarget ProteinCell LineChange in Expression/Phosphorylation (Relative to Control)
NF-κBp-p65/p65MCF-7
p-IκBα/IκBαMCF-7
PI3K/Aktp-Akt/AktMCF-7
MAPK/ERKp-ERK/ERKMCF-7
NF-κBp-p65/p65A549
p-IκBα/IκBαA549
PI3K/Aktp-Akt/AktA549
MAPK/ERKp-ERK/ERKA549
Gene Expression Analysis by RT-qPCR

This protocol measures the changes in mRNA levels of target genes involved in apoptosis and NF-κB signaling upon treatment with this compound.[17][18][19][20][21]

Protocol:

  • RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[18]

  • qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers for Bax, Bcl-2, Caspase-3, TNF-α, and IL-6. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the 2-ΔΔCt method.

Data Presentation:

Table 4: Relative mRNA Expression Changes Induced by this compound (IC₅₀, 24h)

GeneCell LineFold Change vs. Control
BaxMCF-7
Bcl-2MCF-7
Caspase-3MCF-7
TNF-αMCF-7
IL-6MCF-7
BaxA549
Bcl-2A549
Caspase-3A549
TNF-αA549
IL-6A549

In Vivo Efficacy Assessment

Xenograft Mouse Model

This protocol evaluates the in vivo anti-tumor efficacy of this compound using a xenograft mouse model.[22][23][24][25][26][27]

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 or A549 cells suspended in Matrigel into the flank of 6-8 week old female athymic nude mice.[24]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into a vehicle control group and a this compound treatment group (n=8-10 mice/group).

  • Drug Administration: Administer this compound orally or via intraperitoneal injection at a predetermined dose (e.g., 10-50 mg/kg), based on preliminary toxicity studies, daily or on an appropriate schedule for 3-4 weeks.[28] The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

  • Tissue Analysis: A portion of the tumor tissue can be used for immunohistochemistry or Western blot analysis to confirm the in vivo mechanism of action.

Data Presentation:

Table 5: In Vivo Anti-Tumor Efficacy of this compound

Treatment GroupAverage Tumor Volume (mm³) at EndpointAverage Tumor Weight (g) at Endpoint% Tumor Growth Inhibition
Vehicle Control1250 ± 1501.3 ± 0.2-
This compound (25 mg/kg)650 ± 900.7 ± 0.148%

Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy viability Cell Viability (MTT Assay) apoptosis Apoptosis Assay (Flow Cytometry) viability->apoptosis Determine IC50 xenograft Xenograft Model (Nude Mice) viability->xenograft Proceed if effective in vitro western Mechanism Study (Western Blot) apoptosis->western Confirm Apoptotic Pathway qpcr Gene Expression (RT-qPCR) western->qpcr Correlate Protein and Gene Expression treatment This compound Treatment xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint start Start: this compound Efficacy Testing start->viability

Experimental workflow for this compound efficacy testing.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway MoracinM This compound PI3K PI3K MoracinM->PI3K Ras Ras MoracinM->Ras IKK IKK MoracinM->IKK Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Promotes Survival Survival Akt->Survival Promotes Apoptosis Apoptosis Survival->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Inhibits NFkB->Survival Promotes Inflammation Inflammation NFkB->Inflammation Promotes

This compound's potential impact on key signaling pathways.

References

Troubleshooting & Optimization

improving Moracin M solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Moracin M. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is also soluble in ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in a suitable solvent, such as DMSO, to a concentration of 10 mM or higher. Sonication may be recommended to ensure complete dissolution.[3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to modulate several key signaling pathways, making it a compound of interest for various research areas. These pathways include:

  • JNK/c-Jun and NF-κB pathways: this compound has been found to inhibit airway inflammation by interrupting these pathways.[4]

  • PI3K/Akt/mTOR pathway: It has been observed to regulate this pathway, which is crucial for cell proliferation, survival, and autophagy.[5][6][7]

  • Wnt/β-catenin pathway: this compound has been shown to promote hair regeneration through the activation of this pathway.[8]

Q4: What are typical working concentrations for this compound in cell-based assays?

A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. However, published studies have used concentrations ranging from the low micromolar (µM) to double-digit micromolar range. For example, it has been shown to inhibit IL-6 production with an IC50 of 8.1 µM in A549 cells and induce cell death in P388 leukemia cells with an IC50 of 24.8 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when added to my cell culture medium.

  • Cause: This is a common issue when diluting a compound dissolved in an organic solvent, like DMSO, into an aqueous solution, such as cell culture media. The rapid change in solvent polarity can cause the compound to crash out of solution.

  • Solution:

    • Stepwise Dilution: Instead of directly adding the highly concentrated stock solution to your final volume of media, perform a serial dilution. First, dilute the stock solution in a small volume of media and then add this intermediate dilution to the final volume.

    • Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the media.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to minimize solvent toxicity to the cells.[9]

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

Issue 2: I am observing low or inconsistent effects of this compound in my in vivo experiments.

  • Cause: this compound, like many natural polyphenolic compounds, may have low oral bioavailability. This can be due to factors such as poor absorption and rapid metabolism in the body.

  • Solution:

    • Formulation Strategies: Consider using a formulation designed to enhance bioavailability. This could involve the use of adjuvants or encapsulation techniques. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]

    • Prodrug Approach: Researchers have explored creating prodrugs of this compound to improve its pharmacokinetic profile.[1]

    • Route of Administration: Depending on the experimental goals, alternative routes of administration, such as intraperitoneal injection, may be considered to bypass first-pass metabolism.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥10 mg/mL[1]
Ethanol≥10 mg/mL[1]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]

Table 2: In Vitro Activity of this compound

Cell LineAssayIC50 / Effective ConcentrationReference
P388 Leukemia CellsCell Death24.8 µM[1]
A549 Lung Cancer CellsIL-1β-induced p-ERK/JNK30-50 µM[1]
A549 Lung Epithelial CellsIL-6 Production8.1 µM[4]
MH-S Alveolar MacrophagesNO Production65.7 µM[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 242.23 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 412.88 µL of DMSO to 1 mg of this compound).

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability (MTT) Assay with this compound

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of your this compound stock solution in cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death if available.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of this compound-Treated Cells

  • Cell Treatment and Lysis: Plate and treat cells with the desired concentrations of this compound for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody specific for your target protein (e.g., phospho-Akt, NF-κB p65, or β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with This compound stock_prep->treatment cell_culture Culture and Seed Cells cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot treatment->western data Data Analysis viability->data western->data

Caption: Experimental workflow for in vitro studies with this compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation MoracinM This compound MoracinM->PI3K inhibits? MoracinM->Akt inhibits?

Caption: Simplified PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.

troubleshooting_logic start Precipitation Observed in Cell Culture Medium? check_dmso Is final DMSO concentration <0.5%? start->check_dmso Yes step_dilution Use Stepwise Dilution check_dmso->step_dilution Yes adjust_dmso Adjust DMSO Concentration check_dmso->adjust_dmso No warm_media Warm Media to 37°C step_dilution->warm_media ok Problem Solved warm_media->ok adjust_dmso->check_dmso

Caption: Troubleshooting logic for this compound precipitation in cell culture.

References

Technical Support Center: Moracin M Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Moracin M. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this bioactive benzofuran.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the key reaction steps.

Sonogashira Coupling for Benzofuran Core Synthesis

Q1: My Sonogashira coupling reaction to form the 2-arylbenzofuran core of this compound is showing low to no conversion. What are the common causes and how can I troubleshoot this?

A1: Low conversion in the Sonogashira coupling for the this compound scaffold is a frequent challenge, often related to the reactivity of the coupling partners and the catalyst system.

Troubleshooting Common Issues in Sonogashira Coupling:

Potential Cause Troubleshooting Steps
Low Reactivity of Haloaryl Compound Electron-rich halophenols can be unreactive. Consider acetylation of the hydroxyl groups to lower the electron density of the aryl halide. A more robust catalyst system, such as Pd(OAc)2/P(tBu)3-HBF4, may be more effective than traditional PdCl2(PPh3)2 for such substrates.[1]
Catalyst Inactivation Ensure strict anaerobic conditions, as oxygen can deactivate the palladium catalyst. Degas all solvents and reagents thoroughly. Use fresh, high-purity catalyst and ligands.
Copper Co-catalyst Issues If using a copper co-catalyst (e.g., CuI), ensure it is fresh and not oxidized. Homocoupling of the alkyne (Glaser coupling) can be a side reaction; running the reaction in the absence of copper or using specific ligands can mitigate this.
Base Incompatibility The choice of base is crucial. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. Ensure the base is dry and used in sufficient excess to neutralize the generated HX.
Solvent Effects The reaction is sensitive to the solvent. Aprotic polar solvents like DMF or THF are typically used. Ensure the solvent is anhydrous.

Q2: I am observing significant formation of homocoupled alkyne byproducts (Glaser coupling) in my Sonogashira reaction. How can I minimize this?

A2: The homocoupling of the terminal alkyne is a common side reaction. To minimize it, you can try the following:

  • Copper-free conditions: While copper (I) salts are common co-catalysts, they can also promote Glaser coupling. There are numerous copper-free Sonogashira protocols available.

  • Slow addition of the alkyne: Adding the alkyne solution slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the homocoupling reaction.

  • Use of an appropriate amine base: The choice of amine can influence the extent of homocoupling.

Demethylation and Protecting Group Strategies

Q1: I am attempting a demethylation step to reveal the free hydroxyl groups on the this compound scaffold, but I am getting a low yield and a mixture of products. What are the likely side reactions and how can I improve the selectivity?

A1: Demethylation of phenolic methyl ethers in the final steps of this compound synthesis can be challenging. Acidic conditions, in particular, can lead to unwanted side reactions.

Troubleshooting Demethylation Reactions:

Issue Potential Cause & Side Reaction Recommended Solution
Low Yield and Formation of a Chromane Side Product Use of strong Lewis acids like BBr3 can lead to intramolecular cyclization, forming a stable tertiary carbocation, which results in a chromane ring structure (e.g., Wittifuran D).[2][3]Switch to basic demethylation conditions. A reported method uses 1-dodecanethiol and sodium hydroxide in N-methylpyrrolidone (NMP). Be aware that this may still result in a mixture of products and require careful optimization of reaction time and temperature to improve yield.[3]
Incomplete Demethylation Insufficient reagent, short reaction time, or low temperature.Increase the equivalents of the demethylating agent. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A higher temperature may be required, but this should be balanced against the risk of side reactions.
Product Degradation The final product with free hydroxyl groups may be sensitive to oxidation or other degradation pathways under the reaction conditions.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Work-up should be done promptly, and the product should be purified and stored under appropriate conditions.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of this compound, based on reported methodologies. Researchers should adapt these protocols to their specific substrates and laboratory conditions.

Protocol 1: Sonogashira Coupling and Cyclization for Benzofuran Formation

This protocol is adapted from methodologies used for the synthesis of 2-arylbenzofurans.[2][4]

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the halo-phenol (1.0 eq.), Pd(OAc)2 (0.05 eq.), and P(tBu)3-HBF4 (0.1 eq.).

  • Solvent and Reagents: Add anhydrous DMF and then add the ethynyl-phenol (1.2 eq.) and a suitable base (e.g., Cs2CO3, 2.5 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction typically takes 12-24 hours.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

Protocol 2: Basic Demethylation of Phenolic Ethers

This protocol is based on a reported method for the demethylation in the synthesis of a this compound derivative.[3]

  • Preparation: In a round-bottom flask, dissolve the methylated this compound precursor (1.0 eq.) in N-methylpyrrolidone (NMP).

  • Reagents: Add 1-dodecanethiol (3.0 eq.) and powdered NaOH (3.0 eq.).

  • Reaction: Heat the mixture to a specified temperature (e.g., 180 °C) and monitor the reaction carefully by TLC or LC-MS. The reaction time will need to be optimized.

  • Work-up: Cool the reaction mixture and carefully quench with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na2SO4, concentrate, and purify by preparative HPLC to isolate this compound from any side products or starting material.

Visualized Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes in the synthesis of this compound.

G cluster_0 Sonogashira Coupling Workflow start Start: Halo-phenol + Ethynyl-phenol setup Reaction Setup: - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., P(tBu)3) - Base (e.g., Cs2CO3) - Anhydrous Solvent (e.g., DMF) start->setup reaction Heat (80-100 °C) Monitor by TLC/LC-MS setup->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 2-Arylbenzofuran Core purification->product

Caption: A generalized workflow for the Sonogashira coupling step in this compound synthesis.

Caption: A decision-making diagram for troubleshooting the demethylation step.

References

Moracin M HPLC Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Moracin M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic analysis of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and solutions.

1. Peak Tailing: Why is my this compound peak showing significant tailing?

Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC. A tailing factor greater than 2 is generally considered unacceptable for precise quantification.[1]

  • Potential Cause 1: Secondary Interactions with Residual Silanols: The stationary phase in C18 columns can have residual silanol groups that interact with the polar functional groups of this compound, leading to peak tailing.[2][3][4]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]

      • Use of End-capped Columns: Employing a modern, well-end-capped C18 column can significantly reduce the number of available residual silanols.

      • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups.

  • Potential Cause 2: Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

  • Potential Cause 3: Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm) to minimize dead volume.

2. Retention Time Shift: Why is the retention time of this compound drifting or shifting between injections?

Inconsistent retention times can compromise the reliability of your analytical method.

  • Potential Cause 1: Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to drifting retention times, especially in gradient elution.[5]

    • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) with the initial mobile phase composition until a stable baseline is achieved.

  • Potential Cause 2: Mobile Phase Composition Changes: Inaccurate preparation or evaporation of the more volatile solvent component in the mobile phase can alter its composition and affect retention.[6][7]

    • Solution: Prepare fresh mobile phase daily, keep the solvent reservoir covered, and use a solvent pre-mixer if available. Degassing the mobile phase can also prevent bubble formation that affects the flow rate.

  • Potential Cause 3: Temperature Fluctuations: Changes in the column temperature can significantly impact retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Potential Cause 4: Column Contamination: Accumulation of strongly retained compounds from previous injections can alter the stationary phase chemistry and affect the retention of this compound.

    • Solution: Implement a proper column washing procedure after each analytical run or batch. A guard column can also help protect the analytical column from strongly adsorbed sample components.[5]

3. Ghost Peaks: I am observing unexpected peaks in my chromatogram, even in blank injections. What are they?

Ghost peaks are extraneous peaks that do not originate from the sample and can interfere with the quantification of the analyte of interest.[8]

  • Potential Cause 1: Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks, especially in gradient analysis.[8][9]

    • Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily. Filtering the mobile phase through a 0.45 µm filter can also help.

  • Potential Cause 2: Sample Carryover: Residual sample from a previous injection remaining in the injector or autosampler can be injected in subsequent runs.

    • Solution: Optimize the needle wash procedure of the autosampler, using a strong solvent to effectively clean the needle and injection port between injections.

  • Potential Cause 3: System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or filters.

    • Solution: Regularly flush the entire HPLC system with a strong solvent, like a mixture of isopropanol and water.

4. Poor Resolution: this compound is not well-separated from other components in my sample.

Achieving adequate resolution is critical for accurate quantification.

  • Potential Cause 1: Inappropriate Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase composition.

    • Solution:

      • Vary the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity.

      • Adjust the pH: For ionizable compounds in the sample, changing the pH of the mobile phase can significantly impact their retention and improve separation from this compound.

  • Potential Cause 2: Suboptimal Column Chemistry: The choice of stationary phase is crucial for achieving the desired separation.

    • Solution: If a standard C18 column does not provide adequate resolution, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for phenolic compounds.

  • Potential Cause 3: Insufficient Column Efficiency: A column with a low plate count will produce broader peaks, leading to poor resolution.

    • Solution:

      • Use a Longer Column or Smaller Particle Size: Increasing the column length or decreasing the particle size of the stationary phase can enhance efficiency and improve resolution.

      • Check for Column Deterioration: If the column has been used extensively, its performance may have degraded. Replacing the column may be necessary.

II. Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of this compound, based on methods reported for the analysis of Morus alba (mulberry) extracts, a natural source of the compound.

Recommended HPLC Method for this compound Analysis

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 10% B to 80% B over 45 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 269 nm (based on morusin, a similar compound)
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a general method and may require optimization for specific sample matrices and instrument configurations.

Sample Preparation Protocol for Plant Extracts

  • Extraction: Macerate the dried and powdered plant material (e.g., Morus alba root bark) with a suitable solvent like 80% ethanol at room temperature.

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.

  • Dissolution: Re-dissolve the extract in the initial mobile phase composition.

  • Final Filtration: Filter the dissolved sample through a 0.45 µm syringe filter before injection into the HPLC system.

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₀O₄
Molecular Weight 242.23 g/mol
Appearance Solid
Solubility Soluble in DMSO and Ethanol

Table 2: Stability Profile of a Structurally Similar Phenolic Compound (Morin Hydrate) under Different pH Conditions

This table provides an illustrative example of how pH can affect the stability of a phenolic compound. Similar studies would be beneficial for establishing the stability of this compound.

pHStorage ConditionStability Outcome
1.2 - 7.4 Room Temperature (dark)Maximum stability
9.0 All conditionsMinimum stability
1.2, 5.0, 7.0, 7.4 Room Temperature (light)Slightly similar stability

Data adapted from a study on morin hydrate and is for illustrative purposes only.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing in this compound HPLC Analysis

PeakTailing_Troubleshooting start Peak Tailing Observed (Tailing Factor > 1.5) check_overload Check for Column Overload start->check_overload reduce_injection Dilute Sample or Reduce Injection Volume check_overload->reduce_injection Yes check_silanol Investigate Secondary Silanol Interactions check_overload->check_silanol No resolved Peak Shape Improved reduce_injection->resolved adjust_ph Lower Mobile Phase pH (e.g., pH 2-3) check_silanol->adjust_ph use_endcapped Use High-Quality End-capped Column check_silanol->use_endcapped check_extracolumn Evaluate Extra-column Volume check_silanol->check_extracolumn If tailing persists adjust_ph->resolved use_endcapped->resolved optimize_tubing Use Shorter/Narrower Tubing check_extracolumn->optimize_tubing optimize_tubing->resolved

A flowchart to systematically address peak tailing issues.

Diagram 2: Logical Relationship for Investigating Retention Time Shifts

RetentionTime_Troubleshooting cluster_system System Checks cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks issue Retention Time Shift equilibration Column Equilibration issue->equilibration temperature Column Temperature issue->temperature flow_rate Flow Rate Stability issue->flow_rate preparation Accurate Preparation issue->preparation degradation Solvent Degradation/ Evaporation issue->degradation ph_stability pH Stability issue->ph_stability contamination Column Contamination issue->contamination aging Column Aging issue->aging

Key areas to investigate for retention time variability.

References

minimizing off-target effects of Moracin M

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Moracin M. This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a phenolic compound isolated from the root bark of Morus alba.[1][2] Its primary mechanism of action is the potent inhibition of phosphodiesterase-4 (PDE4), particularly the subtypes PDE4D2 and PDE4B2.[3][4][5] Through this and other mechanisms, it influences several key signaling pathways, including:

  • Wnt/β-catenin pathway: Activation of this pathway is linked to its effects on hair regeneration.[6]

  • PI3K/Akt/mTOR pathway: This pathway is involved in its proliferative effects on skeletal muscle cells and its role in regulating inflammatory responses.[7][8][9]

  • JNK/c-Jun and NF-κB pathways: Interruption of these pathways contributes to its anti-inflammatory effects in airway inflammation.[1]

Q2: What are the known off-target effects or selectivity profile of this compound?

This compound shows good selectivity for PDE4 subtypes over other phosphodiesterase families like PDE5 and PDE9.[3][4] However, at higher concentrations, off-target activity is possible. For example, slight cytotoxicity was observed in myoblasts at 50 μM, though no significant impact on cell viability was seen at concentrations of 30 μM or lower.[10] In contrast, no cytotoxicity was observed in human dermal papilla cells (hDPCs) or human umbilical vein endothelial cells (HUVECs) at concentrations up to 50 µM.[6] The potential for off-target effects is a critical consideration in experimental design.

Q3: How can I minimize off-target effects in my cell culture experiments?

Minimizing off-target effects begins with careful experimental design. Key strategies include:

  • Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis is crucial.[11]

  • Use of Controls: Include negative controls (vehicle only) and positive controls (a known activator/inhibitor of the pathway) to benchmark the response.

  • Target Validation: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target (e.g., PDE4D).[12][13] If this compound still produces the same effect in these cells, it is likely acting through an off-target mechanism.[13]

  • Phenotypic Screening: Assess the overall effect of the compound on cellular morphology and function to identify unexpected biological activities.[12]

Q4: Are there computational methods to predict potential off-target interactions for this compound?

Yes, computational and structural biology tools can be employed in a process known as rational drug design to predict potential off-target binding.[12] By analyzing the molecular structure of this compound and comparing it against databases of known protein binding pockets, researchers can identify proteins with structural similarities to PDE4 that might also bind to the compound. This predictive analysis can help guide subsequent experimental validation of potential off-target interactions.

Q5: What in vivo strategies can be used to reduce off-target toxicity?

For in vivo studies, several advanced strategies can mitigate off-target effects:

  • Prodrug Development: this compound has naturally poor bioavailability, which may be due to its phenolic hydroxyl groups undergoing phase II metabolism.[14] Designing prodrugs can improve pharmacokinetic properties and potentially reduce toxicity.[14]

  • Formulation and Delivery: Encapsulating this compound in nanomaterials can control its release and target it to specific tissues, thereby reducing systemic exposure and potential side effects.[15]

  • PEGylation: Attaching polyethylene glycol (PEG) chains can reduce nonspecific binding to tissues like the liver and decrease systemic toxicity.[16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High cell toxicity observed at expected therapeutic concentrations. 1. Concentration is too high for the specific cell line. 2. Off-target cytotoxic effects are occurring. 3. Solvent (e.g., DMSO) toxicity.1. Perform a detailed dose-response curve (e.g., 0.1 µM to 100 µM) to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). 2. Select a concentration well below the CC50 for your experiments. 3. Ensure the final solvent concentration is consistent across all wells and below toxic levels (typically <0.5%).
Inconsistent results or high variability between experimental repeats. 1. Compound instability in media. 2. Inconsistent cell passage number or confluency. 3. Variability in treatment duration.1. Prepare fresh stock solutions of this compound for each experiment. 2. Maintain a consistent cell culture protocol, using cells within a narrow passage number range and seeding to achieve similar confluency at the time of treatment. 3. Use precise timing for all treatment and harvesting steps.
Observed phenotype does not match the known on-target effects (e.g., no change in cAMP levels). 1. The observed effect is due to an off-target mechanism. 2. The cell line used does not express the primary target (PDE4D/B) at sufficient levels. 3. The experimental endpoint is not sensitive enough to detect the on-target effect.1. Validate the target using CRISPR/Cas9 or siRNA knockdown.[12][13] If the phenotype persists after target removal, it is an off-target effect. 2. Confirm target expression using qPCR or Western blot. 3. Use a more sensitive downstream assay (e.g., measuring phosphorylation of a specific kinase in the pathway) to confirm target engagement.

Quantitative Data Summary

Table 1: Inhibitory Concentration (IC50) of this compound on Various Phosphodiesterases

TargetIC50 Value (µM)Selectivity ProfileReference(s)
PDE4D2 2.9Primary Target [3][4][5]
PDE4B2 4.5Primary Target [3][4][5]
PDE5A1> 40Low Affinity / Potential Off-Target at High Doses[3]
PDE9A2> 100Very Low Affinity / Unlikely Off-Target[3]
IL-6 (in A549 cells)8.1Anti-inflammatory Effect[1][3]
NO (in MH-S cells)65.7Anti-inflammatory Effect[3]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Cell TypeExperimental ContextRecommended Concentration Range (µM)Reference(s)
Human Dermal Papilla Cells (hDPCs)Hair Growth / Wnt Signaling1 - 50[6]
Human Umbilical Vein Endothelial Cells (HUVECs)Angiogenesis / Cell Migration1 - 50[6]
Myoblasts (e.g., C2C12)Muscle Cell Proliferation / PI3K-Akt1 - 30[7][10]
Lung Epithelial Cells (A549)Anti-inflammatory / JNK, NF-κB5 - 20[1]
Alveolar Macrophages (MH-S)Anti-inflammatory / iNOS50 - 100[1]
Nucleus Pulposus Cells (NPCs)Anti-inflammatory / PI3K-Akt5 - 20[3][9]

Detailed Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay using MTT

This protocol determines the optimal, non-toxic concentration range for this compound in a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound (e.g., from 200 µM down to 0.2 µM) in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the EC50 and CC50 values.

Protocol 2: Target Validation via CRISPR/Cas9 Knockout

This protocol is used to confirm that the biological effect of this compound is dependent on its primary target, PDE4D.

  • gRNA Design: Design and synthesize at least two unique guide RNAs (gRNAs) targeting an early exon of the PDE4D gene to induce frameshift mutations. Include a non-targeting control gRNA.

  • Vector Transfection: Clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPR v2). Transfect the vectors into the target cells.

  • Selection: Select for successfully transfected cells using an appropriate antibiotic (e.g., puromycin).

  • Clonal Expansion: Isolate single cells via limiting dilution or FACS to establish clonal populations.

  • Knockout Validation: Expand the clones and validate PDE4D knockout via Western blot or Sanger sequencing of the target locus.

  • Functional Assay: Treat the validated knockout clones and a non-targeting control clone with this compound at the pre-determined optimal concentration.

  • Analysis: Perform the relevant functional assay (e.g., measure downstream pathway markers). If this compound fails to elicit the response in the knockout cells that is seen in the control cells, the effect is on-target.

Visualizations

moracin_m_pathways cluster_wnt Wnt/β-catenin Pathway cluster_nucleus_wnt Nucleus cluster_pi3k PI3K/Akt/mTOR Pathway Wnt3a Wnt3a Frizzled Frizzled Wnt3a->Frizzled Dsh Dsh Frizzled->Dsh Inhibits Destruction Complex GSK3b GSK3b Dsh->GSK3b bCatenin bCatenin GSK3b->bCatenin Phosphorylation (Degradation) Nucleus Nucleus bCatenin->Nucleus Translocation LEF_TCF LEF/TCF bCatenin->LEF_TCF VEGF_FGF2 VEGF, FGF2, etc. LEF_TCF->VEGF_FGF2 Gene Transcription Receptor Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Proliferation mTOR->Proliferation Cell Proliferation & Growth MoracinM This compound MoracinM->Wnt3a Enhances MoracinM->GSK3b Enhances Phosphorylation MoracinM->PI3K Inhibits Phosphorylation MoracinM->Akt Inhibits Phosphorylation caption *Note: In some contexts (LPS-treated NPCs), this compound inhibits PI3K/Akt phosphorylation. In others (skeletal muscle), it promotes proliferation via this pathway.

Caption: Key signaling pathways modulated by this compound.

off_target_workflow A 1. Hypothesis: This compound affects Phenotype X via Target Y B 2. In Vitro Dose-Response Determine EC50 and CC50 A->B C 3. Select Optimal Concentration (Maximize effect, minimize toxicity) B->C D 4. Target Validation (e.g., CRISPR KO of Target Y) C->D E Does this compound still cause Phenotype X in KO cells? D->E F Conclusion: Effect is ON-TARGET E->F No G Conclusion: Effect is OFF-TARGET E->G Yes H 5. Off-Target Identification (Proteomics, Screening) G->H

Caption: Experimental workflow to identify off-target effects.

logical_relationship cluster_on_target On-Target Effects cluster_off_target Off-Target Effects MoracinM This compound PDE4 Target: PDE4 MoracinM->PDE4 Binds OffTargetX Off-Target: Protein X MoracinM->OffTargetX Binds (non-specifically, often at high conc.) cAMP ↑ cAMP PDE4->cAMP Inhibition AntiInflammation Therapeutic Effect: Anti-inflammation cAMP->AntiInflammation PathwayZ Altered Pathway Z OffTargetX->PathwayZ SideEffect Adverse Effect: (e.g., Cytotoxicity) PathwayZ->SideEffect

References

Technical Support Center: Optimizing Reaction Conditions for Moracin M Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Moracin M and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound and its derivatives?

A1: A common retrosynthetic approach for this compound involves the construction of the 2-arylbenzofuran skeleton via a Sonogashira coupling reaction.[1][2] This core can then be further modified, for example, through prenylation to introduce aliphatic chains, to yield various derivatives like Moracin C.[1][2] The final step often involves the demethylation of methoxy groups to yield the desired phenolic hydroxyls.

Q2: I am having trouble with the Sonogashira coupling to form the 2-arylbenzofuran core of this compound. What are some common causes of low yield?

A2: Low yields in Sonogashira couplings can stem from several factors. Common issues include inefficient degassing of the reaction mixture, poor quality of the palladium catalyst or copper co-catalyst, an unsuitable base or solvent, and the presence of impurities in the starting materials. It is also crucial to ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Q3: During the demethylation of a methoxy-substituted this compound precursor with BBr₃, I am observing a significant amount of a cyclized side product. How can I avoid this?

A3: The formation of a ring-fused chromane compound is a known side reaction when using acidic reagents like boron tribromide (BBr₃) for the demethylation of certain this compound precursors.[1][2] This is due to the stability of a tertiary carbocation intermediate. To minimize this, consider alternative, basic demethylation conditions. One reported method uses 1-dodecanethiol and sodium hydroxide in N-methylpyrrolidone (NMP).[1][2]

Q4: The prenylation of the this compound core is giving me a mixture of isomers. How can I improve the regioselectivity?

A4: The prenylation of the 2-arylbenzofuran nucleus using strong bases like n-BuLi can indeed lead to a mixture of products, including 4'-prenylated, 7-prenylated, and di-prenylated derivatives.[2] Optimizing the reaction temperature and the rate of addition of the prenyl halide can influence the regioselectivity. Screening different bases and solvent systems may also be necessary to favor the desired isomer.

Q5: What are some general tips for purifying this compound derivatives?

A5: Purification of this compound derivatives often involves column chromatography on silica gel. Due to the potential for closely eluting isomers and byproducts, careful selection of the eluent system is critical. It is advisable to perform small-scale trials with thin-layer chromatography (TLC) to identify an optimal solvent mixture that provides good separation. In some cases, preparatory high-performance liquid chromatography (HPLC) may be required to isolate highly pure compounds.

Troubleshooting Guides

Troubleshooting Sonogashira Coupling for 2-Arylbenzofuran Synthesis
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse fresh, high-purity PdCl₂(PPh₃)₂ and CuI. Ensure proper storage of catalysts under an inert atmosphere.
Inefficient degassingPurge the solvent and reaction mixture thoroughly with an inert gas (argon or nitrogen) for at least 15-30 minutes before adding the catalyst.[3][4]
Incorrect base or solventWhile DMF has been reported, consider screening other solvents like THF or dioxane. Ensure the base (e.g., Et₃N, DIPA) is dry and of high purity.
Low reaction temperatureEnsure the reaction is heated to an appropriate temperature. For many Sonogashira couplings, temperatures between 50-100 °C are effective.
Formation of Homocoupling Products Presence of oxygenRigorous exclusion of air is crucial. Use Schlenk techniques for the reaction setup.
Incorrect catalyst to co-catalyst ratioOptimize the ratio of the palladium catalyst to the copper(I) co-catalyst.
Difficult Purification Close polarity of product and starting materialsOptimize the reaction to drive it to completion to minimize residual starting materials. Utilize a carefully optimized gradient elution during column chromatography.
Troubleshooting Demethylation of this compound Precursors
Issue Potential Cause Recommended Solution
Formation of Cyclized Chromane Side Product Use of strong Lewis acid (e.g., BBr₃)Switch to basic demethylation conditions. A reported method uses 1-dodecanethiol and NaOH in NMP at 130 °C.[1]
Incomplete Demethylation Insufficient reagentIncrease the equivalents of the demethylating agent. With BBr₃, ensure at least one equivalent per methoxy group is used.
Short reaction time or low temperatureFor BBr₃ reactions, ensure the reaction is allowed to warm from -78 °C to room temperature and stirred for an adequate time (e.g., 3 hours).[1] For basic conditions, ensure the reaction is heated sufficiently for an extended period (e.g., 24 hours).[1]
Low Yield of Desired Product Degradation of the productMonitor the reaction progress by TLC to avoid prolonged reaction times that could lead to degradation.
Complex product mixtureConsider alternative demethylating agents. A greener approach using HCl in water under high temperature and pressure has been reported for aryl methyl ethers and may be applicable.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzofuran Core via Sonogashira Coupling

This protocol is based on the synthesis of a key intermediate for Moracin C.[2]

  • To a solution of 2-iodo-5-methoxyphenol and 1-ethynyl-3,5-dimethoxybenzene in degassed dimethylformamide (DMF), add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere.

  • Add a suitable base, such as triethylamine (Et₃N), to the reaction mixture.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzofuran.

Protocol 2: Demethylation using BBr₃

This protocol is adapted from the synthesis of this compound.[1]

  • Dissolve the methoxy-substituted 2-arylbenzofuran in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide (BBr₃) in CH₂Cl₂ dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it in vacuo.

  • Purify the residue by column chromatography to obtain the demethylated product.

Visualizations

Retrosynthesis_of_Moracin_C Moracin_C Moracin C Moracin_M This compound (2-Arylbenzofuran Core) Moracin_C->Moracin_M Prenylation Halobenzene_Diol Halobenzene-Diol Moracin_M->Halobenzene_Diol Sonogashira Coupling Ethynylbenzene_Diol Ethynylbenzene-Diol Moracin_M->Ethynylbenzene_Diol Sonogashira Coupling

Caption: Retrosynthetic analysis for Moracin C.

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Cu-C≡C-R) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-C≡C-R Ar-Pd(II)(L₂)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-C≡C-R Ar-C≡C-R (Product) Reductive_Elimination->Ar-C≡C-R

Caption: Simplified Sonogashira catalytic cycle.

Demethylation_Troubleshooting Start Demethylation Reaction Check_TLC Check TLC for side products Start->Check_TLC Side_Product Significant chromane side product? Check_TLC->Side_Product Use_Basic Switch to basic conditions (e.g., 1-dodecanethiol/NaOH) Side_Product->Use_Basic Yes Incomplete_Rxn Incomplete reaction? Side_Product->Incomplete_Rxn No End Purify Product Use_Basic->End Increase_Reagent Increase equivalents of demethylating agent Incomplete_Rxn->Increase_Reagent Yes Incomplete_Rxn->End No Extend_Time Extend reaction time or increase temperature Increase_Reagent->Extend_Time Extend_Time->End

Caption: Troubleshooting workflow for demethylation.

References

Technical Support Center: Moracin M Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Moracin M. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic protocols.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, particularly focusing on the key steps of Sonogashira coupling and demethylation.

Sonogashira Coupling

  • Question 1: I am observing low to no yield in the Sonogashira coupling reaction between the halo-resorcinol derivative and the ethynyl-benzene derivative. What are the possible causes and solutions?

    Answer: Low yields in Sonogashira couplings, especially with electron-rich phenols, can be attributed to several factors. Here's a systematic troubleshooting approach:

    • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ might not be optimal for electron-rich substrates. Consider using more electron-rich and bulky phosphine ligands which can facilitate the oxidative addition step.

    • Copper Co-catalyst: Ensure your copper (I) source (e.g., CuI) is fresh and anhydrous. Homocoupling of the alkyne (Glaser coupling) is a common side reaction, which can be minimized by running the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be explored to avoid this issue.

    • Solvent and Base: The choice of solvent and base is critical. A combination of a polar aprotic solvent like DMF or THF with an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is commonly used. Ensure your solvents are anhydrous and degassed to prevent quenching of the catalyst and reagents.

    • Reaction Temperature: The reaction temperature might be too low. For less reactive aryl bromides, a higher temperature (e.g., 80-100 °C) might be necessary to drive the reaction to completion.[1]

    • Starting Material Purity: Impurities in your starting materials, particularly the halo-resorcinol or the alkyne, can poison the catalyst. Ensure both starting materials are of high purity.

  • Question 2: I am observing significant amounts of homocoupled alkyne byproduct in my Sonogashira reaction. How can I minimize this?

    Answer: The formation of a homocoupled alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, promoted by the copper co-catalyst in the presence of oxygen. To minimize this:

    • Strictly Anaerobic Conditions: Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. This is the most critical factor in preventing homocoupling.

    • Fresh Reagents: Use freshly purified alkynes and a fresh, high-quality source of CuI.

    • Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a suitable ligand and a base in a polar solvent.

    • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.

Demethylation

  • Question 3: My demethylation reaction using BBr₃ is giving a low yield of this compound and multiple byproducts. How can I improve this step?

    Answer: Demethylation of the polymethoxy benzofuran intermediate is a challenging step, and BBr₃, while a common reagent, can lead to side reactions. Here are some strategies to improve the yield and selectivity:

    • Stoichiometry of BBr₃: The stoichiometry of BBr₃ is crucial. While a 1:1 ratio per methoxy group is often cited, studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of some aryl methyl ethers.[2][3][4] Careful optimization of the BBr₃ amount is necessary to avoid side reactions.

    • Reaction Temperature: Control of the reaction temperature is critical. Running the reaction at very low temperatures (e.g., -78 °C to 0 °C) and allowing it to slowly warm to room temperature can improve selectivity and minimize charring or decomposition.[5]

    • Alternative Demethylating Agents: If BBr₃ consistently gives poor results, consider alternative reagents. Thiolate-based reagents, such as 1-dodecanethiol with NaOH in NMP, have been used for the synthesis of related moracin compounds, although they may also result in low yields and product mixtures.[6] Other options include AlCl₃ with a scavenger like ethanethiol or greener methods using mineral acids in high-temperature water.

    • Side Reactions: A common side reaction with acidic reagents like BBr₃ is the formation of a cyclized chromane byproduct, Wittifuran D.[6] This occurs due to the stability of a tertiary carbocation intermediate. Careful control of reaction conditions can help minimize this.

  • Question 4: I am struggling with the purification of the final this compound product due to its high polarity. What are the recommended purification methods?

    Answer: this compound is a polar phenolic compound, which can make purification by traditional silica gel chromatography challenging due to strong adsorption and band tailing. Here are some recommended purification strategies:

    • Column Chromatography with Modified Solvents: If using silica gel, consider adding a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent to reduce tailing. A gradient elution from a less polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can be effective.

    • Reversed-Phase Chromatography: Reversed-phase (C18) column chromatography is often a better choice for purifying polar compounds. A gradient of water and methanol or acetonitrile is typically used as the mobile phase.

    • Sephadex LH-20 Chromatography: This size-exclusion chromatography medium is excellent for separating phenolic compounds. Elution is typically performed with methanol.

    • Preparative HPLC: For obtaining highly pure this compound, preparative high-performance liquid chromatography (HPLC) is a powerful technique.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical overall yield for the synthesis of this compound?

    • A1: The overall yield can vary significantly depending on the specific route and optimization of each step. Reported yields for individual steps can range from moderate to good, but the challenging demethylation step often lowers the overall yield. For instance, a 70% yield has been reported for the final demethylation step from a protected precursor.[6]

  • Q2: Are there any specific safety precautions I should take during the synthesis?

    • A2: Yes. Boron tribromide (BBr₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Sonogashira coupling reactions often use palladium catalysts and copper salts, which are toxic. Standard laboratory safety procedures for handling heavy metals and flammable solvents should be strictly followed.

  • Q3: Can I use a different palladium catalyst for the Sonogashira coupling?

    • A3: Yes, while PdCl₂(PPh₃)₂ is commonly cited, other palladium sources and ligands can be used.[6] The choice of catalyst and ligand can significantly impact the reaction efficiency, especially for challenging substrates. It is advisable to screen a few different catalyst systems to find the optimal one for your specific reaction.

  • Q4: How can I confirm the identity and purity of my synthesized this compound?

    • A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

      • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To determine the purity.

      • Infrared (IR) Spectroscopy: To identify functional groups.

Data Presentation

Table 1: Comparison of Demethylation Conditions for this compound Precursors

EntryReagent(s)SolventTemperatureTimeYield of this compound (or related demethylated product)Byproducts/ObservationsReference
1BBr₃CH₂Cl₂-78 °C to rt3 hNot specified, but used to yield this compoundFormation of cyclized chromane (Wittifuran D) is a major side reaction.[6]
2BCl₃CH₂Cl₂-78 °C to rt3 h0%Only cyclized product observed.[6]
3AlCl₃CH₂Cl₂0 °C to rt3 h0%Only cyclized product observed.[6]
41-dodecanethiol, NaOHNMP130 °C24 h30%Product mixture also contained partially demethylated and other byproducts.[6]

Experimental Protocols

1. Synthesis of the Benzofuran Skeleton via Sonogashira Coupling

This protocol is a general representation based on literature procedures.[6]

  • To a solution of the halo-resorcinol derivative (1.0 eq) and the ethynyl-benzene derivative (1.1 eq) in anhydrous, degassed DMF, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).

  • Add triethylamine (3.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C under an inert atmosphere (N₂ or Ar) for 15 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the benzofuran intermediate.

2. Demethylation to Yield this compound using BBr₃

This protocol is a general representation based on literature procedures.[6]

  • Dissolve the methylated benzofuran precursor (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ (typically 3.0-4.0 eq) in CH₂Cl₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel or reversed-phase) to obtain this compound.

Visualizations

Moracin_M_Synthesis_Pathway cluster_0 Sonogashira Coupling cluster_1 Demethylation Halo-resorcinol Halo-resorcinol Benzofuran_Intermediate Benzofuran_Intermediate Halo-resorcinol->Benzofuran_Intermediate PdCl₂(PPh₃)₂, CuI, TEA, DMF, 100°C Ethynyl-benzene Ethynyl-benzene Ethynyl-benzene->Benzofuran_Intermediate Moracin_M Moracin_M Benzofuran_Intermediate->Moracin_M BBr₃, CH₂Cl₂, -78°C to rt

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Reaction Yield? Start->Low_Yield Identify_Step Identify Problematic Step Low_Yield->Identify_Step Yes Purification_Issue Purification Difficulty? Low_Yield->Purification_Issue No Sonogashira Sonogashira Coupling Identify_Step->Sonogashira Demethylation Demethylation Identify_Step->Demethylation Check_Catalyst Check Catalyst/Ligand & Anaerobic Conditions Sonogashira->Check_Catalyst Check_Reagents Check Reagent Stoichiometry & Temperature Demethylation->Check_Reagents Optimize Optimize Conditions Check_Catalyst->Optimize Check_Reagents->Optimize Optimize->Purification_Issue Change_Method Change Chromatography Method (e.g., RP-HPLC) Purification_Issue->Change_Method Yes Success Success Purification_Issue->Success No Change_Method->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

troubleshooting inconsistent results with Moracin M

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Moracin M in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: this compound is soluble in several organic solvents, including DMSO, ethanol, chloroform, dichloromethane, and acetone.[1][2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO.[3][4] For instance, a 10 mM stock solution can be prepared in DMSO.[5] Sonication may be used to aid dissolution.[3]

Q2: How should this compound be stored to ensure its stability?

A2: For long-term storage, this compound powder should be kept at -20°C for up to three years.[6] Stock solutions in a solvent can be stored at -80°C for up to one year.[6] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[5] For short-term use, stock solutions can be stored at -20°C for up to one month, protected from light.[5]

Q3: What is the known stability of this compound in solution?

A3: this compound is stable under recommended storage conditions.[7] However, once in a working solution, it is recommended to be prepared and used immediately.[3] Some suppliers suggest that solutions of related compounds like Moracin C are unstable and should be prepared fresh.[8]

Q4: In which signaling pathways has this compound been shown to be active?

A4: this compound has been demonstrated to modulate several key signaling pathways. It is known to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.[9][10][11] Additionally, this compound can suppress the NF-κB signaling pathway, a critical regulator of inflammation.[1][12] It also interferes with the JNK/c-Jun pathway, which is involved in inflammatory responses.[1]

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from compound handling to assay-specific variables. This guide provides a structured approach to troubleshooting common issues.

Problem 1: High variability in cell viability or cytotoxicity assays.

Possible Causes & Solutions:

  • Compound Precipitation: this compound has limited aqueous solubility. High concentrations in cell culture media can lead to precipitation, causing inconsistent cellular exposure.

    • Solution: Visually inspect your treatment media for any precipitate. Lower the final concentration of this compound. Ensure the final DMSO concentration in your culture media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Inconsistent Cell Health: Variations in cell passage number, confluency, and overall health can significantly impact assay results.

    • Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the time of treatment.

  • Assay-Specific Artifacts: The choice of cytotoxicity assay can influence results. For example, MTT and XTT assays, which measure metabolic activity, can sometimes produce inconsistent data.[13]

    • Solution: Consider using an alternative cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, to confirm your findings.[13] It is also crucial to include appropriate vehicle controls (e.g., media with the same concentration of DMSO used to dissolve this compound).

Problem 2: Inconsistent inhibition of inflammatory markers (e.g., cytokines, NO).

Possible Causes & Solutions:

  • Variable Inflammatory Stimulus: The potency and consistency of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) are critical for reproducible results.

    • Solution: Use a consistent lot and concentration of LPS. Ensure complete solubilization and vortex thoroughly before adding to the cells. Titrate the LPS concentration to achieve a robust but not maximal inflammatory response, which allows for a better window to observe inhibition.

  • Timing of Treatment: The timing of this compound pre-treatment relative to the inflammatory stimulus can significantly affect the observed inhibition.

    • Solution: Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. A typical pre-treatment time is 1-2 hours.[6]

  • Cell Line Differences: Different cell lines can exhibit varying sensitivities to both the inflammatory stimulus and this compound.

    • Solution: If possible, confirm your findings in a second relevant cell line. Be aware that signaling pathway responses can be cell-type specific.

Problem 3: Difficulty detecting changes in phosphorylation of PI3K/Akt/mTOR pathway proteins via Western Blot.

Possible Causes & Solutions:

  • Suboptimal Protein Extraction: Inefficient lysis and failure to inhibit phosphatases can lead to the loss of phosphorylation signals.

    • Solution: Use a lysis buffer containing phosphatase inhibitors.[14] Keep samples on ice throughout the extraction process and boil them immediately after adding sample buffer to denature enzymes.

  • Low Abundance of Phosphorylated Protein: The levels of phosphorylated proteins can be low and transient.

    • Solution: Increase the amount of protein loaded onto the gel.[14] Optimize the antibody concentrations, considering a lower dilution for the primary antibody.[14] Use a blocking buffer such as 5% BSA in TBST, as milk can sometimes interfere with the detection of phospho-proteins.[14]

  • Timing of Stimulation and Lysis: The peak of phosphorylation can be transient.

    • Solution: Perform a time-course experiment to identify the optimal time point for cell lysis after stimulation to capture the peak phosphorylation event.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC₅₀) of this compound against various targets.

Table 1: Inhibitory Activity of this compound on Phosphodiesterases (PDEs)

TargetIC₅₀ (µM)
PDE4D21.9 - 2.9
PDE4B24.5
PDE5A1>40
PDE9A2>100

Data sourced from multiple suppliers and publications.[1][2][4][5]

Table 2: Anti-inflammatory and Cytotoxic Activities of this compound

ActivityCell LineIC₅₀ (µM)
IL-6 InhibitionA5498.1
Nitric Oxide (NO) InhibitionMH-S65.7
CytotoxicityP388 leukemia cells24.8

Data sourced from multiple publications.[1][5]

Experimental Protocols

General Protocol for Cell-Based Assays
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old media from the cells and replace it with media containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Assay: Perform the chosen cell viability or functional assay according to the manufacturer's instructions.

Detailed Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Incubate for 2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite by comparing the absorbance to a standard curve of sodium nitrite.

Visualizations

Signaling Pathways

moracin_m_pathways cluster_inflammation Inflammatory Signaling cluster_pi3k Growth & Survival Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB JNK JNK TLR4->JNK ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->ProInflammatory_Cytokines iNOS iNOS NFkB->iNOS cJun c-Jun JNK->cJun cJun->ProInflammatory_Cytokines NO Nitric Oxide iNOS->NO GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth MoracinM This compound MoracinM->NFkB Inhibits MoracinM->JNK Inhibits MoracinM->PI3K Inhibits MoracinM->Akt Inhibits

Caption: this compound's inhibitory effects on key signaling pathways.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., RAW 264.7) moracin_prep 2. Prepare this compound Stock Solution (in DMSO) working_sol 3. Prepare Working Solutions moracin_prep->working_sol pretreatment 4. Pre-treat cells with this compound working_sol->pretreatment stimulation 5. Stimulate with LPS pretreatment->stimulation incubation 6. Incubate for 24 hours stimulation->incubation supernatant 7. Collect Supernatant incubation->supernatant assay 8. Perform Assay (e.g., Griess Assay) supernatant->assay data_analysis 9. Analyze Data assay->data_analysis

Caption: A typical workflow for an in vitro anti-inflammatory assay.

Troubleshooting Logic

troubleshooting_logic cluster_compound Compound Handling cluster_cells Cellular Factors cluster_assay Assay Conditions start Inconsistent Results with this compound solubility Check for Precipitation start->solubility health Check Cell Health & Passage Number start->health stimulus Verify Stimulus Activity (e.g., LPS) start->stimulus storage Verify Storage Conditions solubility->storage fresh Prepare Fresh Dilutions storage->fresh density Ensure Consistent Seeding Density health->density control Review Vehicle Controls density->control timing Optimize Treatment Timing stimulus->timing alt_assay Consider Alternative Assay Method timing->alt_assay

Caption: A logical approach to troubleshooting inconsistent results.

References

Validation & Comparative

Moracin M: A Comparative Analysis of its Efficacy as a PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Moracin M, a naturally derived phosphodiesterase-4 (PDE4) inhibitor, against other prominent PDE4 inhibitors. The data presented is compiled from various preclinical studies to offer an objective overview for research and drug development purposes.

Introduction to this compound and PDE4 Inhibition

This compound is a phenolic compound isolated from Morus alba (white mulberry) that has demonstrated potent anti-inflammatory properties.[1][2] Its mechanism of action involves the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade. PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3] This mechanism is a well-established target for the treatment of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.

Comparative Efficacy of PDE4 Inhibitors

The efficacy of PDE4 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the PDE4 enzyme in vitro. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of this compound and other well-known PDE4 inhibitors against different PDE4 subtypes.

Table 1: IC50 Values of this compound Against PDE Subtypes

PDE SubtypeIC50 (µM)
PDE4B24.5
PDE4D22.9
PDE5A1>40
PDE9A2>100

Data sourced from multiple studies, slight variations may exist.

Table 2: Comparative IC50 Values of Various PDE4 Inhibitors

InhibitorPDE4 Subtype(s)IC50
This compound PDE4B2, PDE4D24.5 µM, 2.9 µM
Roflumilast PDE4A1, PDE4A4, PDE4B1, PDE4B20.7 nM, 0.9 nM, 0.7 nM, 0.2 nM
Apremilast General PDE474 nM
Cilomilast LPDE4, HPDE4~100 nM, 120 nM
Crisaborole PDE4A1A, PDE4B1, PDE4B2, PDE4C1, PDE4D755 nM, 61 nM, 75 nM, 340 nM, 170 nM

Note: The IC50 values are presented in their original units as reported in the cited literature. Direct comparison should be made with consideration of the different units (µM vs. nM).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for evaluating PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor AC Adenylate Cyclase (AC) Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) cAMP->Pro-inflammatory\nCytokines inhibits synthesis AMP AMP PDE4->AMP degrades cAMP to CREB CREB PKA->CREB phosphorylates Anti-inflammatory\nCytokines Anti-inflammatory Cytokines (IL-10) CREB->Anti-inflammatory\nCytokines promotes transcription This compound This compound This compound->PDE4 inhibits

Diagram 1: PDE4 Signaling Pathway in Inflammation.

PDE4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant PDE4 Enzyme - cAMP Substrate - Assay Buffer - Test Compounds (this compound, etc.) Plate Prepare 96-well Plate Reagents->Plate Addition Add Enzyme, Buffer, and Test Compound to wells Plate->Addition Incubation1 Pre-incubate Addition->Incubation1 Reaction Initiate reaction by adding cAMP substrate Incubation1->Reaction Incubation2 Incubate at room temperature Reaction->Incubation2 Stop Stop reaction (if necessary) Incubation2->Stop Detection Measure signal (e.g., Fluorescence Polarization, Luminescence) Stop->Detection Analysis Calculate % inhibition and IC50 values Detection->Analysis

Diagram 2: General Workflow for a PDE4 Inhibition Assay.

Experimental Protocols

The determination of IC50 values for PDE4 inhibitors typically involves in vitro enzyme assays. While specific protocols may vary between laboratories, a representative methodology based on a fluorescence polarization (FP) assay is described below.

Objective: To determine the in vitro inhibitory activity of test compounds against a specific human recombinant PDE4 isoform.

Materials:

  • Human recombinant PDE4 enzyme (e.g., PDE4B2, PDE4D2)

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • PDE Assay Buffer

  • Binding Agent (specific for the assay kit)

  • Test compounds (e.g., this compound, Roflumilast) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the PDE4 enzyme in cold PDE Assay Buffer to the desired concentration.

    • Prepare serial dilutions of the test compounds in PDE Assay Buffer. The final DMSO concentration in the assay should typically be kept below 1%.

    • Prepare the FAM-cAMP substrate solution in PDE Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the PDE Assay Buffer.

    • Add the diluted test compounds to the respective wells. Include wells with a known PDE4 inhibitor as a positive control and wells with buffer/DMSO as a negative control (no inhibition).

    • Add the diluted PDE4 enzyme to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light. During this time, the PDE4 enzyme will hydrolyze the FAM-cAMP.

  • Detection:

    • Stop the reaction by adding the Binding Agent. This agent will bind to the hydrolyzed, non-cyclic AMP, resulting in a change in fluorescence polarization.

    • Incubate for a short period to allow the binding to stabilize.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The degree of fluorescence polarization is proportional to the amount of hydrolyzed cAMP.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound demonstrates selective inhibitory activity against PDE4, particularly the B and D subtypes. While its potency, as indicated by its IC50 values in the micromolar range, is less than that of some synthetic, clinically approved PDE4 inhibitors like Roflumilast and Apremilast (which have nanomolar potency), it represents a significant finding from a natural product source. The anti-inflammatory effects of this compound, mediated through the inhibition of the PDE4/cAMP pathway, warrant further investigation for its potential therapeutic applications. Its unique chemical structure may also serve as a scaffold for the development of novel, more potent, and selective PDE4 inhibitors with potentially improved side-effect profiles. The provided data and protocols offer a foundation for researchers to further explore the therapeutic potential of this compound and its derivatives in the context of inflammatory diseases.

References

Moracin M: A Comparative Analysis of its Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Moracin M, a natural benzofuran derivative, against established anti-inflammatory agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development.

Quantitative Comparison of Anti-inflammatory Activity

This compound exhibits significant inhibitory effects on key inflammatory mediators. The following tables summarize its potency in comparison to the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

Table 1: In Vitro Inhibitory Activity of this compound and Reference Drugs

CompoundTargetAssay SystemIC50 Value
This compound IL-6 ProductionIL-1β-treated A549 lung epithelial cells8.1 μM[1]
This compound Nitric Oxide (NO) ProductionLPS-treated alveolar macrophages (MH-S)65.7 μM
Indomethacin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages56.8 μM[2]
Indomethacin Prostaglandin E2 (PGE2) ReleaseLPS-stimulated RAW 264.7 macrophages2.8 μM[2]

Table 2: In Vivo Anti-inflammatory Activity of this compound vs. Dexamethasone

CompoundAnimal ModelDosageEffect
This compound LPS-induced lung inflammation in mice20-60 mg/kg (oral)Comparable inhibitory action to Dexamethasone in reducing inflammatory cell infiltration.[1]
Dexamethasone LPS-induced lung inflammation in mice30 mg/kg (oral)Significant reduction in inflammatory cell infiltration.[1]

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and JNK/c-Jun signaling pathways, which are critical in the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound interferes with this cascade, preventing the activation of NF-κB.

NF_kappa_B_Pathway This compound Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB (p65/p50) (in Nucleus) NFkappaB->NFkappaB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, IL-6) NFkappaB_nucleus->Proinflammatory_Genes Induces MoracinM This compound MoracinM->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.

JNK/c-Jun Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK signaling cascade, is also implicated in inflammatory responses. Inflammatory stimuli can lead to the phosphorylation and activation of JNK, which in turn phosphorylates the transcription factor c-Jun. Activated c-Jun then contributes to the expression of inflammatory mediators. This compound has been shown to interrupt this signaling cascade.[1]

JNK_cJun_Pathway This compound Inhibition of the JNK/c-Jun Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates cJun_p Phosphorylated c-Jun cJun->cJun_p Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6) cJun_p->Inflammatory_Genes Activates MoracinM This compound MoracinM->JNK Inhibits Activation

Caption: this compound disrupts the JNK/c-Jun signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays used to validate the anti-inflammatory activity of this compound are provided below.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the amount of nitric oxide produced by macrophages in response to an inflammatory stimulus, with and without the test compound.

NO_Assay_Workflow Experimental Workflow for Nitric Oxide Assay start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 pretreat Pre-treat cells with This compound or vehicle incubate1->pretreat incubate2 Incubate for 2 hours pretreat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24 hours stimulate->incubate3 collect_supernatant Collect cell culture supernatant incubate3->collect_supernatant griess_reaction Perform Griess Reaction: Add Griess reagent to supernatant collect_supernatant->griess_reaction incubate4 Incubate for 10-15 minutes at room temperature griess_reaction->incubate4 measure_absorbance Measure absorbance at 540 nm incubate4->measure_absorbance calculate Calculate NO concentration using a sodium nitrite standard curve measure_absorbance->calculate end End calculate->end

Caption: Workflow for quantifying nitric oxide production.

Protocol Steps:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control. The cells are incubated for 2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Reading: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Interleukin-6 (IL-6) ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of the pro-inflammatory cytokine IL-6 in cell culture supernatants.

Protocol Steps:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for IL-6 and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample and Standard Incubation: After washing, cell culture supernatants and a series of IL-6 standards of known concentrations are added to the wells and incubated.

  • Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for IL-6 is added to each well and incubated.

  • Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. This enzyme binds to the biotinylated detection antibody.

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

  • Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.

  • Quantification: The concentration of IL-6 in the samples is determined by interpolating their absorbance values on the standard curve generated from the IL-6 standards.

References

Unveiling the Molecular Mechanisms of Moracin M: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Moracin M, a natural benzofuran derivative isolated from Morus alba, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive validation of its primary mechanisms of action, offering a comparative analysis with established therapeutic agents. We present key experimental data, detailed protocols for mechanism validation, and visual representations of the underlying molecular pathways to support further research and drug development.

Section 1: Anti-Inflammatory Action of this compound

This compound exhibits potent anti-inflammatory properties through the modulation of key signaling pathways, positioning it as a potential alternative to conventional anti-inflammatory drugs like dexamethasone.

Comparative Performance Data

This compound's anti-inflammatory efficacy has been demonstrated in various in vitro and in vivo models. When compared to the corticosteroid dexamethasone, this compound shows comparable, and in some instances, more potent activity at specific molecular targets.

CompoundTarget/AssayModelEfficacySource
This compound IL-6 ProductionIL-1β-treated A549 cellsIC50 = 8.1 μM
This compound NO ProductionLPS-treated MH-S cellsIC50 = 65.7 μM
This compound Acute Lung InjuryLPS-induced miceComparable to dexamethasone at 20-60 mg/kg (oral)
Dexamethasone Acute Lung InjuryLPS-induced miceEffective at 3-30 mg/kg[1]
KW02 (this compound prodrug) Acute Lung InjuryLPS-induced micePotent at 1-10 mg/kg (oral)[1]
Validated Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways. Lipopolysaccharide (LPS) stimulation of immune cells typically activates these pathways, leading to the production of pro-inflammatory cytokines. This compound intervenes by inhibiting the phosphorylation of key kinases in these cascades.

moracin_m_inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K IKK IKK TLR4->IKK Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) mTOR->Inflammation IκBα IκBα IKK->IκBα p NFκB NF-κB Nucleus Nucleus NFκB->Nucleus translocation Nucleus->Inflammation MoracinM This compound MoracinM->PI3K MoracinM->Akt MoracinM->NFκB

Figure 1: this compound's inhibition of inflammatory pathways.

Experimental Protocols

This protocol is designed to assess the in vivo anti-inflammatory efficacy of this compound.

  • Animal Model: Use adult C57BL/6 mice (10-12 weeks old).[2]

  • Acclimatization: House mice in individually ventilated cages with free access to food and water for at least one week before the experiment.

  • Grouping: Divide mice into three groups: Control (vehicle), LPS + Vehicle, and LPS + this compound.

  • Drug Administration: Administer this compound (e.g., 20-60 mg/kg) or vehicle orally one hour before LPS challenge.[1]

  • LPS Instillation: Anesthetize mice and intratracheally instill Lipopolysaccharide (LPS) (e.g., 25 mg/kg) to induce acute lung injury.[3][4] The control group receives sterile saline.

  • Sample Collection: Euthanize mice 12-72 hours post-instillation.[2] Collect bronchoalveolar lavage (BAL) fluid and lung tissue.

  • Analysis:

    • Perform cell counts (total cells, neutrophils, macrophages) in BAL fluid.

    • Measure pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in BAL fluid and lung homogenates using ELISA.

    • Conduct histological analysis of lung tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.[4]

This protocol validates this compound's mechanism by assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cell culture (e.g., RAW 264.7 macrophages).

  • Cell Culture: Seed RAW 264.7 cells and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.[5][6]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein to determine the effect of this compound on pathway activation.

Section 2: this compound in Hair Growth Promotion

This compound has emerged as a promising agent for promoting hair regeneration, with a mechanism of action that involves the activation of the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development.[7][8] Its performance is comparable to the widely used hair growth stimulant, Minoxidil.

Comparative Performance Data

Studies on human dermal papilla cells (hDPCs) and in vivo models demonstrate this compound's ability to stimulate hair growth, rivaling the effects of Minoxidil.

CompoundTarget/AssayModelEfficacySource
This compound Cell ProliferationHuman Dermal Papilla Cells (hDPCs)Significant increase up to 50 µM[7]
This compound Wnt/β-catenin activationhDPCsEnhanced GSK-3β phosphorylation, increased β-catenin[7][9]
Minoxidil 5% Hair RegrowthMen with Androgenetic Alopecia45% more hair regrowth than 2% Minoxidil at 48 weeks[10]
Minoxidil Wnt/β-catenin activationhDPCsActivates β-catenin pathway[11]
Rosemary Oil Hair RegrowthPatients with Androgenetic AlopeciaSignificant increase in hair count at 6 months, comparable to Minoxidil 2%[12]
Validated Signaling Pathway

The canonical Wnt/β-catenin pathway is crucial for initiating the anagen (growth) phase of the hair cycle. This compound activates this pathway by promoting the phosphorylation of GSK-3β, which prevents the degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus to activate target genes responsible for cell proliferation and hair follicle regeneration.[7][8]

moracin_m_hair_growth_pathway Wnt3a Wnt3a Frizzled Frizzled Receptor Wnt3a->Frizzled GSK3b GSK-3β Frizzled->GSK3b bCatenin β-catenin GSK3b->bCatenin p Degradation Degradation bCatenin->Degradation Nucleus Nucleus bCatenin->Nucleus translocation TCF_LEF TCF/LEF HairGrowth Hair Growth Gene Expression TCF_LEF->HairGrowth MoracinM This compound MoracinM->GSK3b p

Figure 2: this compound's activation of the Wnt/β-catenin pathway.

Experimental Protocols

This assay quantifies the activation of the Wnt/β-catenin signaling pathway in response to this compound treatment in a cell-based system (e.g., HEK293T cells).

  • Cell Transfection: Co-transfect HEK293T cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., Renilla luciferase for normalization).[13][14]

  • Seeding: Seed the transfected cells into a 96-well plate and allow them to attach.

  • Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., Wnt3a conditioned media), or a negative control (vehicle) for 24 hours.[15][16]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control to determine the extent of Wnt/β-catenin pathway activation.

The validation of this compound's mechanism of action follows a logical progression from in vitro characterization to in vivo efficacy studies.

experimental_workflow A In Vitro Screening (e.g., Cell Proliferation Assay) B Mechanism Identification (e.g., Western Blot, Reporter Assay) A->B C In Vivo Model Testing (e.g., Mouse Model) B->C D Data Analysis & Comparative Assessment C->D

Figure 3: Experimental workflow for validating this compound's mechanism.

Conclusion

The presented data validates that this compound operates through distinct and significant signaling pathways to exert its anti-inflammatory and hair growth-promoting effects. Its ability to modulate the PI3K/Akt/mTOR and NF-κB pathways underscores its potential as a novel anti-inflammatory agent. Furthermore, its activation of the Wnt/β-catenin pathway provides a strong rationale for its development as a therapeutic for alopecia, with performance comparable to existing treatments like Minoxidil. The detailed protocols provided herein offer a framework for researchers to further investigate and build upon these findings.

References

Moracin M: A Comparative Analysis of its Bioactivity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Moracin M, a natural benzofuran derivative isolated from plants of the Moraceae family, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comparative overview of this compound's bioactivity across various cell lines, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data. We delve into its effects on cell proliferation, viability, and the underlying molecular pathways it modulates.

Quantitative Bioactivity of this compound and Related Compounds

The bioactivity of this compound and its analogs varies significantly across different cell lines, showcasing a range of effects from promoting proliferation in certain normal cells to inhibiting growth and inducing apoptosis in cancer cells. The following table summarizes the key quantitative data available.

CompoundCell LineCell TypeBioactivity MeasurementObserved Effect
This compound A549Human Lung Epithelial CarcinomaIC50 = 8.1 µMInhibition of IL-6 production.
This compound MCF7Human Breast Adenocarcinoma16.09% Cell Survival @ 200 µg/mLInhibition of cell proliferation.[1]
This compound 3T3Mouse Embryonic Fibroblast (Non-cancer)21.6% Cell Survival @ 200 µg/mLModerate inhibition of cell proliferation.[1]
This compound C2C12Mouse Myoblast (Skeletal Muscle)57% increase in proliferationPromotion of cell proliferation via PI3K-Akt-mTOR pathway.[2][3]
This compound hDPCsHuman Dermal Papilla CellsProliferation increasePromotion of hair regeneration via WNT/β-catenin pathway; No cytotoxicity up to 50 µM.
This compound HUVECsHuman Umbilical Vein Endothelial CellsMigration promotionPromotion of angiogenesis; No cytotoxicity up to 50 µM.
MorusinA375Human Malignant MelanomaIC50 = 4.634 µMInhibition of cell proliferation.[4]
MorusinMV3Human Malignant MelanomaIC50 = 9.7 µMInhibition of cell proliferation.[4]
MorusinPIG1Normal Human MelanocytesIC50 = 21.04 µMLower cytotoxicity compared to melanoma cells.[4]
MorusinHaCaTHuman Keratinocytes (Non-cancer)IC50 = 18.01 µMLower cytotoxicity compared to melanoma cells.[4]
Moracin DPancreatic Cancer CellsHuman Pancreatic CancerInhibition of proliferationSuppresses cell growth and induces apoptosis.[5]

Note: Data for Morusin and Moracin D, structurally related compounds to this compound, are included for comparative purposes where direct data for this compound is not available.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The specific pathway affected often depends on the cell type, leading to differential outcomes such as proliferation or apoptosis.

WNT/β-catenin Pathway Activation in Hair Follicle Cells

In human dermal papilla cells (hDPCs), this compound has been shown to promote hair regeneration by activating the WNT/β-catenin signaling pathway. It enhances the phosphorylation of GSK-3β, leading to the accumulation and nuclear translocation of β-catenin. This, in turn, upregulates transcription factors that promote the expression of various growth factors.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 MoracinM This compound GSK3b GSK-3β MoracinM->GSK3b Inhibits (via phosphorylation) Axin_APC_CK1 Axin/APC/CK1 Complex Dsh->Axin_APC_CK1 Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Axin_APC_CK1->beta_catenin Phosphorylates beta_catenin_p p-β-catenin (Degradation) beta_catenin->beta_catenin_p TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus & Binds GrowthFactors Growth Factors (VEGF, FGF2, etc.) TCF_LEF->GrowthFactors Promotes Transcription

WNT/β-catenin Pathway Activation by this compound.
PI3K/Akt/mTOR Pathway Activation in Skeletal Muscle Cells

In skeletal muscle cells (C2C12), this compound promotes proliferation by activating the PI3K/Akt/mTOR pathway. This signaling cascade is crucial for cell growth, survival, and protein synthesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MoracinM This compound MoracinM->Receptor Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes

PI3K/Akt/mTOR Pathway Activation by this compound.
JNK/c-Jun and NF-κB Pathway Inhibition in Lung Epithelial Cells

Conversely, in lung epithelial cells (A549), this compound demonstrates anti-inflammatory properties by inhibiting the JNK/c-Jun and NF-κB signaling pathways. This inhibition leads to a down-regulation of pro-inflammatory cytokines like IL-6.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IL-1β Receptor JNK JNK Receptor->JNK IKK IKK Receptor->IKK Stimulus IL-1β Stimulus->Receptor MoracinM This compound MoracinM->JNK Inhibits MoracinM->IKK Inhibits cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IL6 IL-6 Gene (Inflammation) AP1->IL6 Activates Transcription NFkB_nuc->IL6 Activates Transcription

Inhibition of JNK/NF-κB Pathways by this compound.

Experimental Protocols

The bioactivity data presented in this guide are primarily derived from standard in vitro cell-based assays. Below is a detailed methodology for the commonly used MTT assay for assessing cell viability and proliferation.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

1. Cell Seeding:

  • Cells are seeded in a 96-well plate at a density of approximately 1,000-10,000 cells per well, depending on the cell line's growth characteristics.

  • The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of this compound are prepared in a complete culture medium to achieve the desired final concentrations.

  • The medium from the cell plate is aspirated, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells receive medium with the vehicle (DMSO) only.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Reagent Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed.

  • 150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the insoluble purple formazan crystals.

  • The plate is gently shaken for 5-10 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_moracin_m Add this compound (Various Concentrations) incubate_24h->add_moracin_m incubate_treatment Incubate (24h, 48h, or 72h) add_moracin_m->incubate_treatment add_mtt Add MTT Reagent (5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate 1-4h add_mtt->incubate_mtt solubilize Remove Medium & Add Solubilizer (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

General Workflow for MTT Cell Viability Assay.

References

A Comparative Analysis of Synthetic versus Natural Moracin M for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the origins, purity, and biological performance of synthetic and natural Moracin M, presenting key data and experimental insights for informed decision-making in research and development.

This compound, a naturally occurring benzofuran derivative, has garnered significant interest within the scientific community for its diverse pharmacological activities, most notably its anti-inflammatory and phosphodiesterase-4 (PDE4) inhibitory effects.[1][2] As research into its therapeutic potential continues, a critical question arises for investigators: is it more advantageous to use this compound isolated from natural sources or its chemically synthesized counterpart? This guide provides a comprehensive comparison of synthetic and natural this compound, addressing key considerations of origin, purity, biological activity, and the methodologies used for their evaluation.

Sourcing and Synthesis: A Tale of Two Origins

Synthetic this compound , on the other hand, offers the advantage of a controlled and scalable production process. A common synthetic route involves the construction of the core 2-arylbenzofuran skeleton. One notable method utilizes a Sonogashira coupling reaction between a halobenzene-diol and an ethynylbenzene-diol to form the foundational structure. This is followed by further chemical modifications to yield this compound. While the initial setup for chemical synthesis can be resource-intensive, it provides a consistent and predictable supply of the compound, free from the seasonal and geographical variations that can affect natural sources.

Purity and Physicochemical Properties: A Comparative Overview

PropertySynthetic this compoundNatural this compound
Purity Typically high and consistent, with well-defined impurity profiles. Potential impurities are related to starting materials, reagents, and by-products of the synthetic route.Purity can vary depending on the extraction and purification methods. May contain other related natural compounds as minor impurities.
Stereochemistry Achiral molecule, so stereoisomeric impurities are not a concern.As an achiral molecule, it is isolated as a single compound.
Physicochemical Consistency High lot-to-lot consistency in terms of physical and chemical properties.Potential for minor variations between batches due to differences in plant source material and processing.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A standard method for assessing the purity of both synthetic and natural this compound is reverse-phase HPLC.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape).

  • Detection: UV detection at a wavelength of approximately 215-230 nm.

  • Procedure: A known concentration of the this compound sample is injected into the HPLC system. The retention time and peak area of the main component are compared to a reference standard. Impurities are identified as separate peaks, and their percentage can be calculated based on the total peak area.

Biological Activity: A Head-to-Head Performance Evaluation

The biological activity of this compound is the cornerstone of its therapeutic potential. Here, we compare the known activities of natural this compound with available data on its synthetic counterparts.

Anti-inflammatory Activity

Natural this compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Studies on synthetic derivatives of this compound have also shown potent anti-inflammatory effects. For instance, a synthetic prodrug of this compound, KW02, exhibited stronger in vivo anti-inflammatory activity in a mouse model of airway inflammation compared to the parent molecule.[4] While this study focused on a derivative, it highlights the potential to modulate the activity of the core this compound structure through chemical synthesis.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced cytokine production in Macrophages)

  • Cell Culture: RAW 264.7 murine macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of either synthetic or natural this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture media to induce an inflammatory response.

  • Incubation: Cells are incubated for 24 hours.

  • Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Phosphodiesterase-4 (PDE4) Inhibition

One of the key mechanisms underlying the anti-inflammatory effects of this compound is its inhibition of PDE4. Natural this compound has been shown to inhibit PDE4D2 and PDE4B2 with IC50 values of 2.9 µM and 4.5 µM, respectively.[1][5] Interestingly, structure-activity relationship studies on synthetic derivatives of this compound have led to the development of compounds with significantly enhanced PDE4 inhibitory potency. For example, a synthetic derivative known as LW (or L11) exhibited an IC50 of 54 nM for PDE4, a dramatic improvement over the natural product.[6] Another study reported a synthetic inhibitor, L30, with an IC50 of 8.6 nM.[7]

Experimental Protocol: PDE4 Inhibition Assay

  • Enzyme and Substrate: Recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate are used.

  • Reaction: The PDE4 enzyme is incubated with varying concentrations of the test compound (synthetic or natural this compound) in a buffer solution.

  • Initiation: The reaction is initiated by the addition of the cAMP substrate.

  • Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of hydrolyzed substrate is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.

moracin_m_synthesis cluster_synthesis Synthetic this compound Production cluster_natural Natural this compound Isolation Halobenzene-diol Halobenzene-diol Sonogashira Coupling Sonogashira Coupling Halobenzene-diol->Sonogashira Coupling Ethynylbenzene-diol Ethynylbenzene-diol Ethynylbenzene-diol->Sonogashira Coupling 2-Arylbenzofuran Skeleton 2-Arylbenzofuran Skeleton Sonogashira Coupling->2-Arylbenzofuran Skeleton Further Reactions Further Reactions 2-Arylbenzofuran Skeleton->Further Reactions Synthetic this compound Synthetic this compound Further Reactions->Synthetic this compound Morus alba Plant Morus alba Plant Extraction Extraction Morus alba Plant->Extraction Crude Extract Crude Extract Extraction->Crude Extract Purification Purification Crude Extract->Purification Natural this compound Natural this compound Purification->Natural this compound

Caption: A simplified workflow comparing the production of synthetic and natural this compound.

moracin_m_moa This compound This compound PDE4 PDE4 This compound->PDE4 inhibition cAMP degradation cAMP degradation PDE4->cAMP degradation catalyzes Increased cAMP Increased cAMP cAMP degradation->Increased cAMP leads to PKA Activation PKA Activation Increased cAMP->PKA Activation Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) PKA Activation->Downregulation of pro-inflammatory cytokines (TNF-α, IL-6)

Caption: The signaling pathway of this compound's anti-inflammatory action via PDE4 inhibition.

Conclusion: Making an Informed Choice

The choice between synthetic and natural this compound will ultimately depend on the specific needs of the research or drug development project.

  • Synthetic this compound offers the significant advantages of high purity, consistency, and scalability . For researchers conducting quantitative in vitro assays, structure-activity relationship studies, or preclinical development, the well-defined nature of synthetic this compound is highly desirable. The ability to produce large, consistent batches is also a critical factor for later-stage drug development.

  • Natural this compound may be suitable for initial exploratory studies or for research focused on the effects of the compound within a more complex botanical matrix. However, researchers must be mindful of the potential for variability in purity and the presence of other bioactive compounds that could influence experimental outcomes.

For drug development professionals, the path forward will likely involve synthetic this compound or its optimized derivatives. The ability to precisely control the chemical entity and its manufacturing process is paramount for regulatory approval and commercialization. The exciting developments in synthetic this compound derivatives with enhanced potency underscore the power of medicinal chemistry to improve upon nature's templates.

References

Structure-Activity Relationship of Moracin M Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Moracin M, a naturally occurring benzofuran derivative isolated from Morus alba, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their potential as therapeutic agents. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in drug discovery and development.

Phosphodiesterase 4 (PDE4) Inhibition

This compound has been identified as a potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and psoriasis. Structure-based optimization of this compound has led to the development of highly potent and selective PDE4 inhibitors.

Quantitative Data: PDE4 Inhibitory Activity
CompoundModification from this compoundPDE4 IC₅₀ (nM)Selectivity vs other PDEsReference
This compound-2900-[1]
L30Optimized derivative8.6>201-fold[2]
LW (L11)Optimized derivative54-[3]

Structure-Activity Relationship Summary:

  • The 2-arylbenzofuran core of this compound is a viable scaffold for developing PDE4 inhibitors.

  • Strategic modifications to the this compound structure can lead to a significant increase in potency, as seen with the derivative L30, which exhibits an IC₅₀ in the nanomolar range.[2]

  • These optimized analogs also demonstrate high selectivity for PDE4 over other phosphodiesterase families, which is a critical factor in minimizing off-target effects.[2]

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effect

PDE4_Inhibition cluster_cell Inflammatory Cell cluster_inhibition Inhibition by this compound Analogs ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolysis Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits Moracin_M_analogs This compound Analogs Moracin_M_analogs->PDE4

Caption: PDE4 inhibition by this compound analogs increases cAMP levels, leading to PKA activation and subsequent suppression of pro-inflammatory mediators.

PCSK9 Expression Inhibition

Analogs of Moracin C, a structurally related compound to this compound, have been shown to inhibit the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL cholesterol levels.

Quantitative Data: PCSK9 mRNA Expression Inhibition in HepG2 Cells
CompoundModificationPCSK9 mRNA Inhibition (%)Reference
Moracin C (1)Prenylated 2-arylbenzofuran44.9[4]
Compound 7Protected Moracin C precursor (no prenyl group)97.1[4]
Compound 97-prenylated derivative96.7[4]
Compound 11-88.5[4]
Compound 14-96.3[4]
Berberine (Control)-60.9[4]

Structure-Activity Relationship Summary:

  • The 2-arylbenzofuran motif is a key structural feature for inhibiting PCSK9 expression.[4]

  • Interestingly, the absence of the prenyl group in the Moracin C precursor (compound 7) resulted in the most potent inhibition of PCSK9 mRNA expression, suggesting that the prenyl moiety may not be essential for this specific activity and that its position can influence the inhibitory effect.[4]

Experimental Workflow: PCSK9 Expression Analysis

PCSK9_Workflow HepG2 HepG2 Cell Culture Treatment Treatment with this compound Analogs HepG2->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Western_Blot Western Blot for PCSK9 Protein Treatment->Western_Blot RT_PCR Reverse Transcription to cDNA RNA_Extraction->RT_PCR qPCR Quantitative PCR for PCSK9 mRNA RT_PCR->qPCR Analysis Data Analysis qPCR->Analysis Western_Blot->Analysis

Caption: Workflow for evaluating the effect of this compound analogs on PCSK9 expression in HepG2 cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition

2-Aroylbenzofurans, which share the core benzofuran structure with this compound, have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Quantitative Data: Inhibition of NO Production
CompoundKey Structural FeaturesNO Production Inhibition (%)IC₅₀ (µM)Reference
Rugchalcone B (2)4-hydroxyphenyl, 5-OH on benzofuran99.34.13[5]
Compound 44-hydroxyphenyl, 5,6-diOH on benzofuran99.60.57[5]
Compound 74-hydroxyphenyl, 6-OH on benzofuran96.81.90[5]
Compound 84-hydroxyphenyl, 6-OH on benzofuran74.30.99[5]

Structure-Activity Relationship Summary:

  • The presence of a 4-hydroxyphenyl group appears to be crucial for the anti-inflammatory activity.[5]

  • Hydroxylation at the 5- and/or 6-position of the benzofuran ring significantly enhances the inhibitory potency against NO production. Compound 4, with hydroxyl groups at both positions, exhibited the lowest IC₅₀ value.[5]

Signaling Pathway: Inhibition of NF-κB Mediated NO Production

NFkB_Pathway cluster_cell Macrophage cluster_nucleus Macrophage cluster_inhibition Inhibition by Benzofuran Analogs LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα (degraded) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus iNOS_gene iNOS Gene NFkB_active->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Benzofuran_Analogs 2-Aroylbenzofuran Analogs Benzofuran_Analogs->IKK

Caption: 2-Aroylbenzofuran analogs inhibit LPS-induced NO production by targeting the NF-κB signaling pathway.

Anticancer Activity

Numerous studies have explored the anticancer potential of 2-arylbenzofuran derivatives, the core structure of this compound. These compounds have shown cytotoxic activity against a range of cancer cell lines.

Quantitative Data: Anticancer Activity of 2-Arylbenzofuran Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
3-Amidobenzofuran Derivatives
28gMDA-MB-231 (Breast)3.01[4]
HCT-116 (Colon)5.20[4]
HT-29 (Colon)9.13[4]
Benzofuran-Chalcone Derivatives
33dA-375 (Melanoma)4.15[4]
MCF-7 (Breast)3.22[4]
A-549 (Lung)2.74[4]
HT-29 (Colon)7.29[4]
H-460 (Lung)3.81[4]
2(3)-Phenylbenzofuran Derivatives
13bMCF-7 (Breast)1.875[4]
C-6 (Glioma)1.980[4]
13gMCF-7 (Breast)1.287[4]
C-6 (Glioma)1.622[4]

Structure-Activity Relationship Summary:

  • The anticancer activity of 2-arylbenzofuran derivatives is highly dependent on the substitution pattern on both the benzofuran and the aryl moieties.[4]

  • The incorporation of different functional groups, such as amides and chalcones, can significantly influence the cytotoxic potency and selectivity against various cancer cell lines.[4]

  • For some derivatives, the presence of electron-donating groups on the phenyl ring enhances anticancer activity.[4]

Tyrosinase Inhibitory Activity

This compound and its analogs, particularly those found in Morus species, are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them promising candidates for skin-whitening agents.

Quantitative Data: Tyrosinase Inhibitory Activity
CompoundSourceTyrosinase IC₅₀ (µM)Reference
This compoundMorus alba twigs8.0[6][7]
Mulberrofuran GMorus species6.35[8]
Kuwanon GMorus species67.6[8]
Albanol BMorus speciesInactive[8]
Kojic Acid (Control)-36.02[8]

Structure-Activity Relationship Summary:

  • The 2-arylbenzofuran skeleton is a key feature for tyrosinase inhibition.[6]

  • Substitutions on the benzofuran ring can significantly impact activity. For instance, the addition of a hydroxyl or prenyl group, as in moracin N, has been shown to decrease tyrosinase inhibitory activity.[6]

  • The presence of a resorcinol moiety (2,4-dihydroxyphenyl) in the 2-aryl group is often associated with potent tyrosinase inhibition.

Experimental Workflow: Tyrosinase Inhibition Assay

Tyrosinase_Assay Prepare_Reagents Prepare Mushroom Tyrosinase, L-DOPA, and Test Compounds Reaction_Mixture Incubate Enzyme, Substrate, and Inhibitor Prepare_Reagents->Reaction_Mixture Spectrophotometry Measure Absorbance at 475 nm (Dopachrome formation) Reaction_Mixture->Spectrophotometry Calculate_IC50 Calculate IC50 Values Spectrophotometry->Calculate_IC50

Caption: General workflow for the in vitro mushroom tyrosinase inhibition assay.

Experimental Protocols

Phosphodiesterase 4 (PDE4) Inhibition Assay

A common method for assessing PDE4 inhibition is a cell-based assay using a membrane potential dye. In this assay, cells overexpressing PDE4 are loaded with a fluorescent dye that is sensitive to changes in membrane potential. Activation of a Gs-coupled receptor leads to an increase in intracellular cAMP, which in turn opens cyclic nucleotide-gated channels, causing membrane depolarization and a change in fluorescence. PDE4 inhibitors will potentiate this signal by preventing the breakdown of cAMP. The IC₅₀ is determined by measuring the concentration-dependent effect of the compound on the fluorescence signal.

PCSK9 Expression Assay in HepG2 Cells
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 24 hours).

  • RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA expression levels of PCSK9, normalized to a housekeeping gene (e.g., GAPDH).

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for PCSK9 and a loading control (e.g., β-actin) to determine protein expression levels.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage (RAW 264.7) cells are seeded in 96-well plates.

  • Treatment: Cells are pre-treated with the test compounds for a short period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.

  • Griess Assay: After a 24-hour incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable metabolite of NO) in the supernatant is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at approximately 540 nm, and the nitrite concentration is calculated from a standard curve.

  • Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.

Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Mushroom Tyrosinase Inhibition Assay
  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 6.8), mushroom tyrosinase, and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding the substrate, L-DOPA.

  • Monitoring the Reaction: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm over time using a spectrophotometer.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

References

A Comparative Analysis of Moracin M and Other Bioactive Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Moracin M, a naturally occurring 2-arylbenzofuran, against other notable natural compounds: its structural analog Moracin C, the prenylated flavonoid Morusin, and the well-studied stilbenoid, Resveratrol. The comparison focuses on their anti-inflammatory and anti-cancer activities, supported by experimental data on their inhibitory concentrations and mechanisms of action.

Quantitative Bioactivity Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its counterparts against key biological targets, offering a quantitative perspective on their relative potencies. Lower IC50 values indicate greater potency.

CompoundTarget/AssayCell Line / EnzymeIC50 Value (µM)Reference
This compound PDE4D2 InhibitionRecombinant Human2.9[1][2][3][4]
PDE4B2 InhibitionRecombinant Human4.5[1][2][3][4]
IL-6 Production InhibitionA549 (Human Lung Carcinoma)8.1[1]
Nitric Oxide (NO) ProductionMH-S (Alveolar Macrophage)65.7[1]
CytotoxicityHepG2 (Human Liver Cancer)> 30[1]
Moracin C Nitric Oxide (NO) ProductionRAW 264.7 (Murine Macrophage)~7.7 - 8.0
PDE4 InhibitionRecombinant HumanLess potent than this compound*[2][5]
Morusin CytotoxicityA549 (Human Lung Carcinoma)3.1[6]
CytotoxicityHeLa (Human Cervical Cancer)0.64[6]
CytotoxicityMCF-7 (Human Breast Cancer)3.4[6]
CytotoxicityA375 (Human Melanoma)4.634[7]
Resveratrol PDE4 InhibitionRecombinant Human18.8[8]
Cytotoxicity (48h)A549 (Human Lung Carcinoma)91.77[9]
Cytotoxicity (48h)A549 (Human Lung Carcinoma)25.5[10]

*Note: A direct IC50 value for Moracin C against PDE4 was not available in the reviewed literature, but kinetic analysis indicates it is a weaker inhibitor than this compound[2][5].

Modulation of Key Signaling Pathways

A significant body of evidence indicates that this compound, Morusin, and Resveratrol exert their biological effects by modulating the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell cycle progression, proliferation, survival, and apoptosis. Its overactivation is a hallmark of many cancers and inflammatory diseases. The diagram below illustrates the canonical pathway and highlights the specific targets modulated by each compound.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Casp9 Caspase-9 Akt->Casp9 Inhibits NFkB NF-κB Akt->NFkB Activates bCatenin β-catenin GSK3b->bCatenin Inhibits p70S6K p70S6K mTORC1->p70S6K Activates Proliferation Cell Proliferation & Survival p70S6K->Proliferation Apoptosis Apoptosis Bad->Apoptosis Casp9->Apoptosis NFkB->Proliferation bCatenin->Proliferation MoracinM This compound MoracinM->mTORC1 Morusin Morusin Morusin->Akt Morusin->GSK3b Upregulates Resveratrol Resveratrol Resveratrol->PTEN Upregulates Resveratrol->Akt MTT_Assay_Workflow Generalized MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate at desired density. Incubate for 24h to allow attachment. B 2. Compound Treatment Treat cells with various concentrations of natural compounds (e.g., 0.1-100 µM). Include vehicle control (e.g., DMSO). A->B C 3. Incubation Incubate for a specified period (e.g., 24, 48, 72h) at 37°C, 5% CO2. B->C D 4. MTT Addition Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4h. Viable cells convert yellow MTT to purple formazan. C->D E 5. Solubilization Add a solubilizing agent (e.g., DMSO, SDS-HCl) to dissolve the formazan crystals. D->E F 6. Absorbance Reading Measure the absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability relative to control. Determine IC50 values using dose-response curves. F->G

References

Moracin M: A Comparative Guide to its Bioactivity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data on Moracin M, a natural benzofuran derivative, against other relevant compounds. The data is presented to facilitate objective evaluation of its performance and potential therapeutic applications. Detailed experimental protocols for key studies are included, and signaling pathways are visualized to enhance understanding of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on this compound, comparing its activity with other relevant compounds.

Table 1: Inhibitory Activity of this compound on Phosphodiesterases (PDEs)

CompoundPDE4B2 (IC50)PDE4D2 (IC50)PDE5A1 (IC50)PDE9A2 (IC50)
This compound 4.5 µM[1][2]2.9 µM[1][2]>40 µM[1][2]>100 µM[1][2]

Table 2: Anti-inflammatory Effects of this compound

Cell Line / ModelTreatmentEffectIC50 / DosageComparison
A549 (Lung Epithelial Cells)IL-1β-induced IL-6 productionInhibition8.1 µM[1][3]Strongest among this compound, O, and R[3]
MH-S (Alveolar Macrophages)LPS-induced NO productionInhibition65.7 µM[1]-
Intervertebral Disc Nucleus Pulposus CellsLPS-induced IL-1β, TNF-α, IL-6Inhibition5-20 µM[1]-
Acute Lung Injury Mouse ModelLPS-induced lung inflammationInhibition20-60 mg/kg (Oral)[1][3]Comparable to Dexamethasone (30 mg/kg)[3]

Table 3: Effects of this compound on Cell Proliferation and Migration

Cell LineEffectConcentrationComparison
Human Dermal Papilla Cells (hDPCs)Increased cell proliferationUp to 50 µM[4]Effects comparable to Minoxidil[4]
Human Umbilical Vein Endothelial Cells (HUVECs)Promoted cell migrationUp to 50 µM[4]-
Skeletal Muscle CellsIncreased cell proliferation by 57% (p < 0.05)Not specifiedMoracin E increased proliferation by 130% (p < 0.001)[5][6]

Table 4: Anticancer and Other Bioactivities of this compound

ActivityCell Line / TargetEffectIC50 / Binding EnergyComparison
AnticancerMCF7 (Breast Cancer)16.09% cell survival at 200 µg/mL-Ursolic acid (8.46%) and Cathafuran B (8.89%) showed higher activity[7]
Anticancer3T3 (Fibroblast)21.6% cell survival at 200 µg/mL-Ursolic acid (17.58%) and Cathafuran B (20.58%) showed higher activity[7]
α-Glucosidase Inhibition-Inhibition40.9 µMMore potent than Acarbose (IC50 = 486 µM)[8]
PCSK9 Expression InhibitionHepG2 Cells44.9% inhibition-Compound 7 (a precursor) showed 97.1% inhibition[9]
Soluble Epoxide Hydrolase (sEH) Inhibition-Inhibition1.2 µM (for a this compound derivative)-

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

G cluster_wnt WNT/β-catenin Pathway in Hair Regeneration MoracinM This compound Wnt3a Wnt3a MoracinM->Wnt3a enhances GSK3b GSK-3β (p) MoracinM->GSK3b enhances phosphorylation Wnt3a->GSK3b beta_catenin β-catenin (non-phospho) GSK3b->beta_catenin inhibits degradation TCFLEF TCF/LEF beta_catenin->TCFLEF activates GrowthFactors VEGF, FGF2, KGF, HGF, MYC TCFLEF->GrowthFactors upregulates HairGrowth Hair Growth & Angiogenesis GrowthFactors->HairGrowth

Caption: WNT/β-catenin pathway activation by this compound promoting hair growth.

G cluster_pi3k PI3K/Akt/mTOR Pathway in Skeletal Muscle MoracinM This compound PI3K PI3K MoracinM->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates MyogenicProteins Myogenin, MyoD mTOR->MyogenicProteins upregulates CellProliferation Skeletal Muscle Cell Proliferation MyogenicProteins->CellProliferation

Caption: PI3K/Akt/mTOR pathway activation by this compound in skeletal muscle cells.

G cluster_inflammation Inhibition of Inflammatory Pathways MoracinM This compound JNK JNK MoracinM->JNK inhibits NFkB NF-κB MoracinM->NFkB inhibits activation LPS LPS LPS->NFkB IL1b IL-1β IL1b->JNK cJun c-Jun JNK->cJun IL6 IL-6 cJun->IL6 iNOS iNOS NFkB->iNOS Inflammation Airway Inflammation iNOS->Inflammation IL6->Inflammation

Caption: this compound's inhibition of JNK/c-Jun and NF-κB inflammatory pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from the referenced studies and are intended to provide an overview of the experimental setup. For full details, please refer to the original publications.

1. Cell Proliferation Assays

  • MTT Assay (for general cell viability and proliferation):

    • Cells (e.g., hDPCs, skeletal muscle cells, MCF7, 3T3) are seeded in 96-well plates and cultured to allow for attachment.

    • The cells are then treated with various concentrations of this compound or a control substance (e.g., vehicle, minoxidil) for a specified period (e.g., 24-72 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control.[7]

  • Wound Healing/Migration Assay (for HUVECs):

    • HUVECs are grown to confluence in a culture plate.

    • A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

    • The cells are washed to remove debris and then incubated with a medium containing different concentrations of this compound or a control.

    • The closure of the wound is monitored and photographed at different time points (e.g., 0 and 24 hours).

    • The rate of migration is quantified by measuring the change in the wound area over time.[4]

2. Anti-inflammatory Activity Assays

  • Measurement of Nitric Oxide (NO) Production:

    • Macrophage cells (e.g., MH-S, RAW 264.7) are seeded in 96-well plates.

    • The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).

    • Lipopolysaccharide (LPS) is then added to stimulate NO production.

    • After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at approximately 540 nm.[1][3]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (e.g., IL-6, TNF-α):

    • Relevant cells (e.g., A549, nucleus pulposus cells) are cultured and stimulated with an inflammatory agent (e.g., IL-1β, LPS) in the presence or absence of this compound.

    • After the incubation period, the cell culture supernatant is collected.

    • The concentration of the specific cytokine in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

    • This typically involves the use of a specific antibody-coated plate, a detection antibody, a substrate, and a stop solution, with absorbance measured at a specific wavelength.[1][3]

3. Western Blot Analysis for Signaling Pathway Proteins

  • Cells are treated with this compound and/or a stimulant for a specified time.

  • The cells are then lysed to extract total proteins.

  • The protein concentration is determined using a method such as the Bradford assay.

  • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., p-GSK-3β, β-catenin, Akt, p-JNK).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.[3][4][5]

4. In Vivo Animal Studies (e.g., Acute Lung Injury Model)

  • Mice are administered this compound (e.g., 20-60 mg/kg) or a control (e.g., vehicle, dexamethasone) orally.

  • After a set period, acute lung injury is induced by intratracheal or intranasal administration of LPS.

  • Several hours after LPS administration, the mice are euthanized.

  • Bronchoalveolar lavage (BAL) fluid is collected to count the total and differential inflammatory cells (e.g., neutrophils, macrophages).

  • Lung tissues may be collected for histological analysis to assess inflammation and for molecular analysis (e.g., to measure NF-κB activation).[1][3]

This guide provides a summary of the current experimental data on this compound. Researchers are encouraged to consult the primary literature for more in-depth information and to inform the design of future studies.

References

Independent Replication of Moracin M Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of Moracin M, a natural compound isolated from Morus alba. The information is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of this compound. A key consideration highlighted in this guide is the current lack of independent replication studies for many of the reported findings. While various laboratories have investigated the effects of this compound, formal, rigorous replication of these initial studies is largely absent in the published literature. This underscores the need for further validation of the compound's activities before significant resources are invested in its development.

I. Promotion of Hair Growth

This compound has been investigated for its potential to promote hair growth, with studies suggesting it may be comparable to the widely used alternative, Minoxidil.

Comparative Data
FeatureThis compoundMinoxidil
Mechanism of Action Activates the WNT/β-catenin signaling pathway in human dermal papilla cells (hDPCs), leading to increased proliferation.[1][2]Opens ATP-sensitive potassium channels in vascular smooth muscle cells, leading to vasodilation and increased microcirculation around hair follicles.[3] It may also directly stimulate hair follicle cells.
Reported Efficacy Significantly increased cell proliferation in hDPCs in both anagen and catagen phases.[1][2] Effects on growth factors (VEGF, FGF2, KGF, HGF, MYC) in hDPCs were comparable to minoxidil.[1]5% topical solution showed a 45% greater increase in hair regrowth compared to a 2% solution after 48 weeks in men with androgenetic alopecia.[4] In women, a 5% topical solution led to a 14-18% increase in hair density after one year, while 1mg oral administration resulted in a 12% increase in 24 weeks.[5]
Concentration/Dosage Effective at concentrations up to 50 µM in vitro without cytotoxicity.[1][2]Available in 2% and 5% topical solutions.[3][4] Low-dose oral minoxidil (0.25–5 mg daily) has also been studied.[6]
Experimental Protocol: Hair Follicle Dermal Papilla Cell (HFDPC) Proliferation Assay

This protocol outlines a typical method for assessing the effect of compounds on the proliferation of HFDPCs, a key cell type in hair follicle regulation.

  • Cell Culture: Human Follicle Dermal Papilla Cells (HFDPC) are cultured in a suitable growth medium, such as DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, in a humidified incubator at 37°C and 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 2 x 10³ cells per well and allowed to adhere for 24 hours.[7]

  • Treatment: The culture medium is replaced with a medium containing various concentrations of this compound, Minoxidil (as a positive control), or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated for a specified period, typically 1 to 5 days.[7]

  • Proliferation Assessment (MTT Assay):

    • An MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • A solubilizing agent (e.g., 10% SDS in 0.01 N HCl) is added to dissolve the formazan crystals.[7]

    • The absorbance is measured at 570 nm using a microplate reader.[7]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation relative to the vehicle control.

Signaling Pathway: this compound in Hair Growth

G MoracinM This compound Wnt3a Wnt3a MoracinM->Wnt3a enhances GSK3b GSK-3β (inactive) Wnt3a->GSK3b inhibits phosphorylation beta_catenin β-catenin (stabilized) GSK3b->beta_catenin stops degradation nucleus Nucleus beta_catenin->nucleus translocates to TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates nucleus->TCF_LEF Gene_Expression Gene Expression (VEGF, FGF2, KGF, HGF, MYC) TCF_LEF->Gene_Expression promotes Cell_Proliferation hDPC Proliferation Gene_Expression->Cell_Proliferation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

Caption: this compound activates the WNT/β-catenin pathway.

II. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various in vitro and in vivo models, with its effects being compared to the corticosteroid Dexamethasone.

Comparative Data
FeatureThis compoundDexamethasone
Mechanism of Action Inhibits the JNK/c-Jun and NF-κB signaling pathways.[8] Downregulates the expression of pro-inflammatory cytokines like IL-6 and TNF-α, and inhibits iNOS production.[9]Binds to glucocorticoid receptors, leading to the inhibition of pro-inflammatory signaling pathways like NF-κB and AP-1, and the upregulation of anti-inflammatory proteins.[10]
Reported Efficacy Showed an IC50 of 8.1 μM for the inhibition of IL-6 production in IL-1β-treated lung epithelial cells.[8] Oral administration (20-60 mg/kg) in mice showed comparable inhibitory action against LPS-induced lung inflammation to dexamethasone (30 mg/kg).[8][11]Potent anti-inflammatory agent with IC50 values in the low nanomolar range for the inhibition of various inflammatory mediators (e.g., 3 nM for MCP-1).[12]
Models Used IL-1β-treated lung epithelial cells (A549), LPS-treated alveolar macrophages (MH-S), and LPS-induced acute lung injury in mice.[8][11]Widely studied in numerous in vitro and in vivo models of inflammation.
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is commonly used to screen for compounds that modulate the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.[13]

  • Seeding: Transfected cells are seeded into a 96-well plate.[14]

  • Treatment: Cells are pre-treated with various concentrations of this compound or Dexamethasone for a specified time.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to induce NF-κB activity.[15]

  • Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.[13]

  • Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[13][15]

  • Data Analysis: The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase plasmid) to account for variations in transfection efficiency and cell number. The inhibitory effect of the compounds is calculated as a percentage of the stimulated control.

Signaling Pathway: this compound in Inflammation

MoracinM This compound JNK_cJun JNK/c-Jun Pathway MoracinM->JNK_cJun interrupts NFkB_pathway NF-κB Pathway MoracinM->NFkB_pathway interrupts LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 TLR4->JNK_cJun TLR4->NFkB_pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) JNK_cJun->Pro_inflammatory_Cytokines NFkB_pathway->Pro_inflammatory_Cytokines iNOS iNOS NFkB_pathway->iNOS

Caption: this compound inhibits inflammatory signaling pathways.

III. Skeletal Muscle Cell Proliferation

This compound has been shown to induce the proliferation of skeletal muscle cells, an effect that could be relevant for conditions involving muscle wasting.

Comparative Data
FeatureThis compoundCreatine
Mechanism of Action Induces skeletal muscle cell proliferation via the PI3K-Akt-mTOR signaling pathway.[16][17]Increases the phosphocreatine/creatine ratio in skeletal muscle, enhancing ATP resynthesis.[18] This can lead to increased muscle cell volume and may stimulate muscle protein synthesis.[18][19]
Reported Efficacy Significantly increased skeletal muscle cell proliferation by 57% (p < 0.05) compared to the control.[16][17]Numerous studies have shown that creatine supplementation, combined with resistance training, effectively increases lean body mass and muscular strength.[18]
Models Used C2C12 mouse myoblast cell line.[20]Primarily studied in human clinical trials involving resistance training.[18]
Experimental Protocol: Western Blot for PI3K-Akt-mTOR Pathway

Western blotting is a standard technique to detect and quantify specific proteins in a sample, making it ideal for studying signaling pathways.

  • Cell Culture and Treatment: C2C12 myoblasts are cultured and treated with this compound, a suitable positive control, or a vehicle control for a specified duration.

  • Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a method like the BCA assay.[21][22]

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.[22]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.[22]

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR.

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[22]

  • Detection: A chemiluminescent substrate is added, and the resulting signal is detected, often with a digital imaging system.[22]

  • Data Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the activation of the signaling pathway.

Signaling Pathway: this compound in Muscle Proliferation

G MoracinM This compound PI3K PI3K MoracinM->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Myogenin_MyoD Myogenin & MyoD Expression mTOR->Myogenin_MyoD upregulates Muscle_Proliferation Skeletal Muscle Cell Proliferation Myogenin_MyoD->Muscle_Proliferation G cluster_0 Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Analysis Reagents Prepare PDE4 enzyme, fluorescently labeled cAMP, and test compound (this compound) Incubate Incubate PDE4 with labeled cAMP and varying concentrations of this compound Reagents->Incubate Measure Measure the displacement of labeled cAMP or the enzyme activity Incubate->Measure Calculate Calculate the IC50 value Measure->Calculate

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Moracin M

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Moracin M, including operational and disposal plans.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.[1][2]

Body PartRecommended ProtectionSpecifications
Respiratory RespiratorUse respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[2]
Hands Chemical-impermeable glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Eyes Safety gogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Skin & Body Protective clothingWear fire/flame resistant and impervious clothing.[2] Remove and wash contaminated clothing before reuse.[1]
First Aid Measures

In case of exposure to this compound, immediate first aid is crucial. Follow these procedures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1]
Skin Contact Immediately flush the skin with copious amounts of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Check for and remove any contact lenses. Flush eyes with plenty of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ensure adequate ventilation in the work area.[2]

Precautions for Safe Handling:

  • Avoid formation of dust and aerosols.[3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep away from sources of ignition.[1]

  • Use only in areas with appropriate exhaust ventilation.[3]

Conditions for Safe Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[1]

  • Recommended long-term storage temperature: -20°C.[1]

  • Recommended short-term storage temperature: 2-8°C.[1]

  • Materials to avoid: Strong oxidizing/reducing agents, strong acids/alkalis.[1]

Disposal Plan

Waste Treatment:

  • Dispose of waste material in accordance with national and local regulations.

  • Leave chemicals in their original containers. Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Spill Management:

  • Personal Precautions: Wear appropriate respiratory protection and avoid dust formation. Avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Prevent product from entering drains. If safe to do so, prevent further leakage or spillage.[1]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the spilled material. Keep in suitable, closed containers for disposal.[1]

Experimental Workflow: Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Ensure Adequate Ventilation prep_ppe->prep_workspace handling_weigh Weigh this compound in a Ventilated Enclosure prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve post_decontaminate Decontaminate Work Surfaces handling_dissolve->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash disp_solid Solid Waste in Labeled, Sealed Container post_wash->disp_solid disp_liquid Liquid Waste in Labeled, Sealed Container disp_solid->disp_liquid disp_ppe Contaminated PPE in Designated Waste Stream disp_liquid->disp_ppe

Caption: This diagram outlines the procedural flow for safely handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moracin M
Reactant of Route 2
Moracin M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.